25R-Inokosterone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNVCUBPURTQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30915350 | |
| Record name | 2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30915350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15130-85-5, 23261-09-8, 88980-54-5, 94720-16-8 | |
| Record name | Inokosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15130-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-7-en-6-one, 2,3,14,20,22,26-hexahydroxy-, (2β,3β,5β,22R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23261-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inokosterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30915350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Path to 25R-Inokosterone: A Technical Guide to its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
25R-Inokosterone is a phytoecdysteroid, a class of plant-derived compounds that are structural analogues of insect molting hormones. These molecules have garnered significant interest from the scientific and pharmaceutical communities due to their diverse pharmacological activities, including anabolic, adaptogenic, and anti-diabetic properties. Understanding the biosynthetic pathway of this compound in plants is crucial for its potential biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, details key experimental methodologies for its elucidation, and presents quantitative data where available.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to be a late-stage branch of the well-established general phytoecdysteroid pathway, which originates from cholesterol. While the complete enzymatic cascade leading to this compound has not been fully elucidated, tracer studies have provided foundational insights. A pivotal study demonstrated that in Achyranthes fauriei, a common precursor is incorporated into both 20-hydroxyecdysone (B1671079) (a major phytoecdysteroid) and inokosterone (B78545), indicating that the hydroxylation at the C-25 position is a late-stage modification[1].
The proposed pathway begins with cholesterol, which is synthesized via the mevalonate (B85504) pathway. A series of enzymatic modifications, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases, transforms the cholesterol backbone into a variety of ecdysteroid intermediates. The pathway likely proceeds through the formation of 20-hydroxyecdysone precursors, with a final stereospecific hydroxylation at the C-25 position yielding this compound.
Key Enzymes in the Pathway
The biosynthesis of this compound is heavily reliant on the activity of cytochrome P450 monooxygenases (CYP450s) . These heme-containing enzymes are responsible for the numerous hydroxylation steps that decorate the steroid skeleton. While several "Halloween" genes, which encode CYP450s involved in ecdysteroid biosynthesis in insects, have plant homologs that are presumed to function in the phytoecdysteroid pathway, the specific enzyme responsible for the final C-25 hydroxylation remains unidentified.
The Putative C-25 Hydroxylase: The conversion of a 20-hydroxyecdysone-like precursor to this compound requires a highly specific hydroxylase. This enzyme must not only catalyze hydroxylation at the C-25 position but also do so with R-stereospecificity. It is hypothesized that this enzyme is a member of the vast CYP450 superfamily. Identifying and characterizing this enzyme is the key to fully understanding and potentially engineering the biosynthesis of this compound.
Quantitative Data
Quantitative data for the biosynthesis of this compound is scarce. Most studies have focused on the identification and quantification of the final product in various plant tissues rather than the kinetics of the biosynthetic enzymes or the concentrations of pathway intermediates. The table below summarizes the type of quantitative data that is essential for a complete understanding of the pathway and highlights the current knowledge gaps.
| Parameter | Description | Current Availability for this compound Pathway |
| Enzyme Kinetics (Km, Vmax) | Michaelis-Menten constants for the enzymes in the pathway, indicating substrate affinity and maximum reaction rate. | Not available for the C-25 hydroxylation step. |
| Metabolite Concentrations | Steady-state concentrations of pathway intermediates in different plant tissues. | Limited data on final product concentration; no data on intermediates. |
| Gene Expression Levels | Transcript abundance of the genes encoding the biosynthetic enzymes. | Not available for the putative C-25 hydroxylase gene. |
Experimental Protocols
Elucidating the complete biosynthetic pathway of this compound requires a multi-faceted approach combining tracer studies, molecular biology, and analytical chemistry. Below are detailed methodologies for key experiments.
Stable Isotope Labeling Studies to Trace the Pathway
This method is used to confirm precursor-product relationships and identify intermediates in the biosynthetic pathway.
Methodology:
-
Precursor Synthesis: Synthesize stable isotope-labeled (e.g., ¹³C or ²H) putative precursors, such as 20-hydroxyecdysone.
-
Plant Material Culture: Grow the plant of interest (e.g., Achyranthes fauriei) in a controlled environment (e.g., hydroponics or sterile tissue culture).
-
Precursor Feeding: Introduce the labeled precursor to the plant material. This can be done by adding it to the hydroponic medium, injecting it into the stem, or applying it to the leaves.
-
Incubation: Allow the plant to metabolize the labeled precursor for a defined period.
-
Metabolite Extraction: Harvest the plant tissue and perform a comprehensive metabolite extraction using a suitable solvent system (e.g., methanol/water).
-
LC-MS/MS Analysis: Analyze the plant extract using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify labeled compounds. The mass shift corresponding to the incorporated stable isotopes will confirm the conversion of the precursor into downstream metabolites, including this compound.
Heterologous Expression and Functional Characterization of Candidate CYP450s
This approach is used to identify the specific CYP450 enzyme responsible for the C-25 hydroxylation.
Methodology:
-
Candidate Gene Identification: Based on transcriptomic data from inokosterone-producing plants, identify candidate CYP450 genes that are highly expressed in tissues where inokosterone accumulates.
-
Gene Cloning: Amplify the full-length cDNA of the candidate genes using PCR.
-
Vector Construction: Clone the candidate CYP450 cDNAs into a yeast expression vector (e.g., pYES-DEST52 for Saccharomyces cerevisiae or pPICZ for Pichia pastoris). The vector should also contain a plant-specific cytochrome P450 reductase (CPR) to provide the necessary electrons for CYP450 activity.
-
Yeast Transformation: Transform the expression constructs into a suitable yeast strain.
-
Protein Expression: Induce the expression of the recombinant CYP450 and CPR proteins.
-
Whole-Cell Biotransformation: Add the putative substrate (e.g., 20-hydroxyecdysone) to the yeast culture and incubate.
-
Metabolite Analysis: Extract the metabolites from the yeast culture and analyze by LC-MS/MS to detect the formation of this compound. The production of this compound by a specific candidate confirms its function as a C-25 hydroxylase.
In Vitro Enzyme Assays with Reconstituted CYP450s
This method allows for the detailed kinetic characterization of the identified C-25 hydroxylase.
Methodology:
-
Microsome Preparation: After heterologous expression in yeast, isolate the microsomal fraction, which contains the membrane-bound CYP450 and CPR.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the isolated microsomes, the substrate (20-hydroxyecdysone), and an NADPH-regenerating system.
-
Enzyme Reaction: Initiate the reaction by adding the NADPH-regenerating system and incubate at an optimal temperature for a specific time.
-
Reaction Quenching and Extraction: Stop the reaction and extract the metabolites.
-
Quantification: Analyze the extracted metabolites by LC-MS/MS to quantify the amount of this compound produced.
-
Kinetic Analysis: By varying the substrate concentration, determine the Michaelis-Menten kinetics (Km and Vmax) of the enzyme.
Quantitative Metabolite Analysis using LC-MS/MS
This protocol is for the precise quantification of this compound and other ecdysteroids in plant tissues.
Methodology:
-
Sample Preparation: Homogenize a known weight of plant tissue and extract with a defined volume of solvent.
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to the extract to correct for variations in extraction efficiency and instrument response.
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds from the extract.
-
LC-MS/MS Analysis: Analyze the cleaned-up extract using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity.
-
Quantification: Generate a calibration curve using authentic standards of this compound and use it to calculate the concentration of the analyte in the original plant tissue.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants represents a fascinating example of late-stage diversification in natural product biosynthesis. While the general pathway from cholesterol is largely understood, the key enzymatic step—the stereospecific C-25 hydroxylation of a 20-hydroxyecdysone-like precursor—remains to be elucidated. The identification and characterization of the putative C-25 hydroxylase, likely a cytochrome P450 enzyme, is the most critical next step in this field of research.
The experimental protocols outlined in this guide provide a roadmap for researchers to tackle this challenge. The successful identification and characterization of this enzyme will not only complete our understanding of this compound biosynthesis but also open the door for its biotechnological production through metabolic engineering in microbial or plant-based systems. This would provide a sustainable source of this valuable compound for further pharmacological investigation and potential therapeutic applications.
References
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of 25R-Inokosterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inokosterone (B78545), a phytoecdysteroid, has garnered significant interest within the scientific community for its diverse biological activities, including its potential as an anti-aging agent and a modulator of estrogen receptors.[1][2] This guide provides a comprehensive technical overview of the stereochemistry and absolute configuration of a specific epimer, 25R-Inokosterone. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, designing derivatives with enhanced therapeutic properties, and establishing robust analytical methods for its identification and quantification.
Inokosterone, like many other ecdysteroids, possesses a complex stereochemical architecture. The molecule exists as two epimers at the C-25 position of the side chain: this compound and 25S-Inokosterone. The precise spatial arrangement of the substituents at this chiral center significantly influences the molecule's biological activity and its interaction with target receptors. The absolute configuration of these epimers has been unequivocally determined through a combination of spectral analysis and chemical methods, with the initial elucidation reported in 2004.[1]
This document will delve into the experimental protocols used for the isolation, separation, and characterization of this compound. It will present available quantitative data, including nuclear magnetic resonance (NMR) spectroscopy, in a structured format to facilitate comparison and analysis. Furthermore, this guide will explore the relevant signaling pathways associated with ecdysteroids and estrogen receptors, providing visual representations to aid in the understanding of the potential biological context of this compound's activity.
Physicochemical Properties of Inokosterone
A summary of the key physicochemical properties of inokosterone is presented in the table below. These computed values provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₄O₇ | [3] |
| Molecular Weight | 480.6 g/mol | [3] |
| XLogP3 | 0.6 | [3] |
| Hydrogen Bond Donor Count | 6 | [3] |
| Hydrogen Bond Acceptor Count | 7 | [3] |
| Rotatable Bond Count | 6 | [3] |
| Exact Mass | 480.308704 g/mol | [3] |
| Monoisotopic Mass | 480.308704 g/mol | [3] |
| Topological Polar Surface Area | 138 Ų | [3] |
| Heavy Atom Count | 34 | [3] |
| Complexity | 843 | [3] |
Stereochemistry and Absolute Configuration
The definitive stereochemistry of this compound is crucial for its classification and for understanding its biological function. The IUPAC name for this epimer is (10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one.[3]
The absolute configuration of the C-25 epimers of inokosterone was first determined by Zhu et al. in 2004 through spectral analysis and chemical methods.[1] Subsequent research has suggested that this determination was further supported by X-ray crystallography, providing a definitive three-dimensional structure.[4]
Experimental Protocols for Stereochemical Determination
1. Isolation and Separation of 25R- and 25S-Inokosterone
The initial step in the stereochemical analysis of this compound involves its isolation from a natural source, typically the roots of Achyranthes bidentata Blume, and subsequent separation from its 25S epimer.[1][5]
a. General Isolation Procedure: A general protocol for the isolation of inokosterone involves the extraction of the dried plant material with a suitable solvent, such as methanol, followed by a series of chromatographic purification steps. These steps typically include column chromatography over silica (B1680970) gel and Sephadex.[1][6]
b. High-Performance Liquid Chromatography (HPLC) Separation of Epimers: The separation of the 25R and 25S epimers is a critical step and is often achieved using High-Performance Liquid Chromatography (HPLC). While specific parameters can vary, a general approach is outlined below based on published chromatograms.[7]
-
Column: A reversed-phase column, such as a C18 column, is typically employed.
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with a small percentage of an acid like formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The exact ratio of the solvents is optimized to achieve baseline separation of the two epimers.
-
Detection: Detection is commonly performed using a UV detector, as the enone chromophore in the inokosterone molecule absorbs UV light.
The following diagram illustrates a generalized workflow for the isolation and separation of inokosterone epimers.
2. Spectroscopic and Chemical Methods for Absolute Configuration Determination
The determination of the absolute configuration at C-25 relies on a combination of spectroscopic techniques and chemical correlation.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of inokosterone. While a complete and officially published dataset for this compound remains to be consolidated in a single, easily accessible source, the initial report by Zhu et al. (2004) highlighted the first-time reporting of the ¹³C NMR data for both the 25R and 25S epimers.[1] The differences in the chemical shifts of the carbon atoms in the side chain, particularly those close to the C-25 chiral center, are key to distinguishing between the two epimers.
b. Chemical Correlation: Chemical correlation methods involve converting the molecule of unknown stereochemistry into a compound of known absolute configuration. For ecdysteroids, this can involve methods like acid hydrolysis to cleave parts of the side chain, followed by comparison of the resulting fragments with authentic standards.[4]
Quantitative Data
Signaling Pathways
The biological effects of this compound are likely mediated through its interaction with specific cellular signaling pathways. As an ecdysteroid, its primary mode of action is expected to be through the ecdysone (B1671078) receptor. Additionally, its reported interaction with estrogen receptors suggests a broader range of biological targets.
1. Ecdysone Signaling Pathway
The canonical ecdysone signaling pathway involves the binding of the ecdysteroid to a heterodimeric nuclear receptor composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP). This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the regulation of target gene transcription.
2. Estrogen Signaling Pathway
Inokosterone has been identified as a potential ligand for estrogen receptors.[2] The estrogen signaling pathway can be initiated through both nuclear and membrane-bound receptors, leading to genomic and non-genomic effects. The classical genomic pathway involves the binding of the ligand to the estrogen receptor (ER), which then dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) on the DNA to regulate gene expression.
Conclusion
The stereochemistry of this compound has been firmly established, providing a critical foundation for further research into its biological activities and therapeutic potential. This guide has outlined the key aspects of its absolute configuration, the experimental approaches used for its determination, and the relevant signaling pathways through which it may exert its effects. While a comprehensive, publicly accessible repository of its quantitative analytical data is still needed, the foundational work has paved the way for more detailed investigations. For researchers and professionals in drug development, a precise understanding of the three-dimensional structure of this compound is indispensable for advancing its study from a promising natural product to a potential therapeutic agent. Future work should focus on making the detailed experimental data more widely available to the scientific community to facilitate further research and development.
References
- 1. [Isolation and structure identification of C-25 epimers of inokosterone from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. This compound | C27H44O7 | CID 127256190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of triterpenoids and phytosterones from Achyranthes bidentata Bl. to treat breast cancer based on network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Molecular Landscape of 25R-Inokosterone: A Technical Guide to its Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
25R-Inokosterone, a phytoecdysteroid, is a member of a class of naturally occurring steroid hormones found in plants and insects. Ecdysteroids play a crucial role in insect development, primarily as molting hormones. However, their anabolic and adaptogenic properties in mammals have garnered significant interest in the scientific community, leading to investigations into their molecular mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of the molecular targets and signaling pathways of this compound. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the established knowledge of ecdysteroid signaling and presents putative pathways in mammalian systems based on recent findings. We will explore the canonical insect signaling pathway, a hypothesized mammalian pathway involving the estrogen receptor, and provide detailed experimental protocols for further investigation.
Molecular Targets of this compound
The biological effects of this compound are initiated by its interaction with specific molecular targets. In insects, the primary receptor is well-established. In mammals, the direct targets are still under investigation, with recent evidence pointing towards a key nuclear receptor.
The Ecdysone (B1671078) Receptor (EcR) in Insects
In arthropods, the primary molecular target of ecdysteroids, including presumably this compound, is the Ecdysone Receptor (EcR). EcR is a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the vertebrate Retinoid X Receptor (RXR).[1][2][3] This EcR/USP complex functions as a ligand-activated transcription factor.[1][2][3][4][5][6][7][8][9][10][11][12] The binding of an ecdysteroid to the ligand-binding domain of EcR induces a conformational change in the receptor complex, leading to the recruitment of coactivator proteins and the initiation of downstream gene transcription.[3][9]
Putative Mammalian Target: Estrogen Receptor 1 (ERα)
While the direct molecular targets of ecdysteroids in mammals are not as clearly defined as in insects, recent computational studies have identified Estrogen Receptor 1 (ESR1), also known as Estrogen Receptor alpha (ERα), as a potential target for Inokosterone (B78545).[13][14][15][16] A molecular docking analysis by Mo JH, et al. (2021) suggested that inokosterone can bind to ERα.[15][16] This finding opens up the possibility that the anabolic and other physiological effects of inokosterone in vertebrates may be mediated, at least in part, through the modulation of ERα signaling pathways. It is important to note that these findings are based on computational modeling and await experimental validation to determine the binding affinity and functional consequences of this interaction.
Signaling Pathways of this compound
The binding of this compound to its molecular targets triggers a cascade of intracellular events that ultimately leads to changes in gene expression and cellular function. The signaling pathways differ significantly between insects and mammals.
Insect Signaling Pathway
The ecdysteroid signaling pathway in insects is a well-characterized cascade that controls key developmental processes.
-
Ligand Binding and Receptor Activation: this compound, upon entering the cell, is presumed to bind to the ligand-binding pocket of the EcR subunit of the EcR/USP heterodimer.[1][4][10]
-
Translocation and DNA Binding: The ligand-bound EcR/USP complex translocates to the nucleus and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.[3][8][12]
-
Transcriptional Regulation: The binding of the activated receptor complex to EcREs leads to the recruitment of transcriptional co-activators and the general transcription machinery, resulting in the initiation of transcription of early response genes.[9] These early response genes often encode other transcription factors that, in turn, regulate a larger set of late-response genes, creating a hierarchical gene regulatory network.[3][6]
Putative Mammalian Signaling Pathway
Based on the identification of ERα as a potential target, a putative signaling pathway for inokosterone in mammals can be proposed. ERα signaling is complex, involving both genomic and non-genomic pathways.[17][18][19][20][21][22][23][24][25][26][27][28]
1. Classical Genomic Pathway:
-
Ligand Binding and Dimerization: Inokosterone may bind to ERα in the cytoplasm or nucleus, causing a conformational change, dissociation from chaperone proteins, and dimerization of the receptor.[27]
-
Nuclear Translocation and DNA Binding: The ligand-receptor complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the DNA.[18]
-
Gene Transcription: The complex recruits co-activators and initiates the transcription of target genes, which could be involved in anabolic processes.[17][21]
2. Non-Genomic Pathways:
-
Membrane-Associated ERα: A subpopulation of ERα is located at the plasma membrane. Binding of a ligand can rapidly activate intracellular signaling cascades without direct gene transcription.[26][28]
-
Kinase Activation: This can lead to the activation of kinase pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[22][23][28] These pathways are known to play roles in cell growth, proliferation, and survival, which could contribute to the anabolic effects of inokosterone.
Quantitative Data
As of the date of this guide, there is a notable absence of publicly available, experimentally determined quantitative data for the binding affinity of this compound to its putative receptors. The following tables provide a comparative context for ecdysteroid binding and summarize the findings that suggest ERα as a potential target for inokosterone.
Table 1: Comparative Binding Affinities of Various Ecdysteroids to the Ecdysone Receptor (EcR)
This table presents data for other well-studied ecdysteroids to provide a frame of reference for their relative potencies in insect systems. The data is compiled from a study on the ecdysone receptor from Chilo suppressalis.[1] It is important to note that binding affinities can vary between insect species.
| Ecdysteroid | Dissociation Constant (Kd) (nM) |
| Ponasterone A | 1.2 |
| Muristerone A | Not Reported in this study |
| 20-Hydroxyecdysone | Not Reported in this study |
| This compound | Data Not Available |
Data from a study on Chilo suppressalis EcR/USP heterodimer.[1] The Kd for Ponasterone A binding to EcR alone was 55 nM, highlighting the importance of the heterodimerization with USP for high-affinity binding.
Table 2: Summary of Findings on Inokosterone and Estrogen Receptor 1 (ERα)
This table summarizes the key findings from the computational study by Mo JH, et al. (2021), which forms the basis for the putative mammalian signaling pathway.[15][16]
| Compound | Putative Target | Method | Key Finding |
| Inokosterone | Estrogen Receptor 1 (ERα) | Molecular Docking | Inokosterone is predicted to bind to the ligand-binding domain of ERα. |
Experimental Protocols
To further elucidate the molecular targets and signaling pathways of this compound, a series of well-established experimental protocols can be employed.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of this compound for a specific receptor, such as EcR/USP or ERα.
Methodology:
-
Receptor Preparation: Prepare a source of the receptor, either from cell lysates overexpressing the receptor or from purified recombinant receptor protein.
-
Radioligand: Select a high-affinity radiolabeled ligand that is known to bind to the receptor of interest (e.g., [³H]-Ponasterone A for EcR or [³H]-Estradiol for ERα).
-
Competition: Incubate a constant concentration of the radioligand and the receptor preparation with increasing concentrations of unlabeled this compound.
-
Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The genomic regulatory elements for estrogen receptor alpha transactivation-function-1 regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA affects ligand binding of the ecdysone receptor of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genomic mapping of binding regions for the Ecdysone receptor protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Transcriptional Activation of Ecdysone-Responsive Genes Requires H3K27 Acetylation at Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-binding pocket of the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [researchdiscovery.drexel.edu]
- 12. Direct and widespread role for the nuclear receptor EcR in mediating the response to ecdysone in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inokosterone Is A Potential Drug Target of Estrogen Receptor 1 in Rheumatoid Arthritis Patients: Analysis from Active Ingredient of Cyathula Officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Genomic actions of estrogen receptor alpha: what are the targets and how are they regulated? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. erc.bioscientifica.com [erc.bioscientifica.com]
- 19. embopress.org [embopress.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Inokosterone C-25 Epimers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of inokosterone (B78545) C-25 epimers, namely 25R-inokosterone and 25S-inokosterone. The differentiation of these epimers is crucial for understanding their distinct biological activities and for the development of potential therapeutic agents. This document details the key experimental protocols, presents comparative quantitative data, and visualizes the logical workflows involved in their identification and characterization.
Introduction to Inokosterone and its C-25 Epimers
Inokosterone is a phytoecdysteroid, a class of compounds found in plants that have a similar structure to insect molting hormones. It exhibits a range of biological activities, making it a compound of interest for pharmaceutical research. Inokosterone possesses a chiral center at the C-25 position, leading to the existence of two epimers: this compound and 25S-inokosterone. The spatial arrangement of the substituents at this carbon atom significantly influences the molecule's interaction with biological targets, necessitating precise structural determination.
The isolation and characterization of these C-25 epimers, particularly from natural sources like the roots of Achyranthes bidentata Blume, have been a subject of scientific investigation.[1] The structural elucidation primarily relies on a combination of chromatographic separation techniques and sophisticated spectroscopic methods.
Separation of C-25 Epimers
The initial and critical step in the structural elucidation of inokosterone C-25 epimers is their separation from the plant matrix and from each other. Due to their similar physical and chemical properties, this separation can be challenging.
Chromatographic Methods
A multi-step chromatographic approach is typically employed for the isolation and purification of inokosterone epimers.[1]
Experimental Protocol: Isolation and Separation of Inokosterone C-25 Epimers
-
Extraction: The dried and powdered plant material (e.g., roots of Achyranthes bidentata) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, using methods like maceration or Soxhlet extraction.
-
Preliminary Column Chromatography: The crude extract is subjected to column chromatography on a silica (B1680970) gel or polyamide resin. A gradient elution system with solvents of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol) is used to fractionate the extract.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the epimeric mixture are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. Isocratic or gradient elution can be applied to achieve baseline separation of the 25R and 25S epimers.[2]
-
Chemical Derivatization for Separation: An alternative approach involves the chemical derivatization of the epimeric mixture to facilitate separation. For instance, inokosterone can be converted to its diacetonide derivatives, which can then be more easily separated by chromatography.[3] The separated derivatives are subsequently hydrolyzed to yield the pure epimers.
The following diagram illustrates a general workflow for the separation of inokosterone C-25 epimers.
References
- 1. [Isolation and structure identification of C-25 epimers of inokosterone from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nacalai.com [nacalai.com]
- 3. C-25 epimeric 26-haloponasterone A: synthesis, absolute configuration and moulting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Phytoecdysteroids as Natural Anabolic Agents in Mammals: A Technical Guide
Executive Summary: Phytoecdysteroids (PEs), a class of steroid-like compounds synthesized by plants, are gaining significant attention within the scientific and drug development communities for their potential anabolic properties in mammals. Structurally similar to insect molting hormones, these compounds, particularly 20-hydroxyecdysone (B1671079) (20E), have demonstrated the ability to stimulate muscle protein synthesis and induce hypertrophy without the androgenic side effects associated with conventional anabolic steroids. This technical guide provides an in-depth review of the current understanding of phytoecdysteroids, focusing on their mechanism of action, quantifiable anabolic effects, key experimental methodologies, and safety profile. The primary mechanism involves binding to Estrogen Receptor Beta (ERβ) and activating the PI3K/Akt/mTOR signaling pathway, a central regulator of muscle growth. While in vitro and animal studies have yielded promising quantitative data, human clinical evidence remains preliminary, underscoring the need for further large-scale research to validate their efficacy and therapeutic potential for conditions such as sarcopenia and cachexia.
Introduction
Phytoecdysteroids are naturally occurring polyhydroxylated ketosteroids produced by various plants, ostensibly as a defense mechanism against insect herbivores.[1][2] Over 250 ecdysteroid analogs have been identified in plants, with 20-hydroxyecdysone (20E) being one of the most abundant and well-studied.[1] While they govern the processes of molting and metamorphosis in arthropods, their effects in mammals are distinctly different and non-hormonal in the traditional sense.[3][4]
Unlike anabolic-androgenic steroids (AAS), which are structurally related to testosterone, PEs possess key structural differences that prevent them from binding to androgen receptors.[3][5] This distinction is critical, as it forms the basis of their primary appeal: the potential to elicit anabolic effects on skeletal muscle without the adverse androgenic outcomes (e.g., hormonal suppression, prostate effects).[6][7] Consequently, PEs are widely marketed as "natural anabolic agents" for enhancing strength, muscle mass, and physical performance.[8][9] This guide synthesizes the technical data supporting these claims for an audience of researchers and drug development professionals.
Mechanism of Anabolic Action
The anabolic activity of phytoecdysteroids is attributed to a unique signaling mechanism that diverges significantly from that of classical anabolic steroids.
Non-Androgenic Pathway and Estrogen Receptor β (ERβ) Binding
A fundamental characteristic of phytoecdysteroids is their inability to bind to the androgen receptor.[8][10] In vitro assays have confirmed that 20-hydroxyecdysone shows no significant binding to the rat androgen receptor, explaining the observed lack of androgenic side effects.[11][12]
Instead, compelling evidence points to the involvement of Estrogen Receptor Beta (ERβ).[6][13][14] Studies have demonstrated that the hypertrophic effects of 20E in C2C12 myotubes can be blocked by an ERβ-selective antagonist.[15] Molecular modeling experiments further support the hypothesis that 20E preferentially binds to ERβ over ERα or the androgen receptor.[8][16] This receptor-mediated interaction is the initiating event for the downstream anabolic signaling cascade.
PI3K/Akt/mTOR Signaling Cascade
The primary pathway through which phytoecdysteroids stimulate muscle protein synthesis is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade.[6][10][17][18] The activation of this pathway is a well-established mechanism for inducing skeletal muscle hypertrophy.
Upon binding to a cell surface receptor, suggested to be ERβ, PEs trigger the activation of PI3K.[8][15] This is supported by experiments where the anabolic effects of PEs were inhibited by PI3K inhibitors.[11][17] Activated PI3K leads to the phosphorylation and activation of Akt, a critical node in cell growth signaling.[7][19] Akt, in turn, phosphorylates and activates the mammalian target of rapamycin (B549165) (mTOR), which directly promotes the machinery of protein synthesis, leading to an increase in myofibrillar proteins and subsequent muscle cell growth.[19][20]
Role of G Protein-Coupled Receptors and Intracellular Calcium
Some evidence suggests the involvement of a G protein-coupled receptor (GPCR) in initiating the signaling cascade. Treatment of C2C12 myotubes with 20E elicits a rapid (within seconds) increase in intracellular calcium concentration ([Ca2+]).[12] This effect, along with the subsequent Akt activation and protein synthesis, was abolished by pre-treatment with Bordetella pertussis toxin, a known G protein inhibitor.[7][12][18] This suggests that a membrane-bound GPCR, possibly linked to ERβ, may be the initial transducer of the phytoecdysteroid signal, leading to Ca2+ flux and subsequent PI3K/Akt pathway activation.
Quantitative Anabolic Effects: A Review of the Evidence
The anabolic potential of phytoecdysteroids has been quantified in various models, from cell cultures to animal studies and limited human trials.
In Vitro Studies
In vitro models, primarily using the C2C12 murine myoblast cell line, have provided the foundational evidence for the anabolic effects of PEs at a cellular level. These studies consistently demonstrate a direct impact on protein synthesis.
| Model System | Phytoecdysteroid | Concentration | Observed Effect | Reference(s) |
| C2C12 Murine Myotubes | 20-Hydroxyecdysone (20E) | 1 µM | Up to 20% increase in protein synthesis | [12][17][21] |
| Human Primary Myotubes | 20-Hydroxyecdysone (20E) | 1 µM | ~15-20% increase in protein synthesis | [11][17] |
| C2C12 Myotubes | Ecdysterone (Ecdy) | 100 nM | Significant increase in myotube diameter (hypertrophy) | [15][22] |
In Vivo Animal Studies
Animal models, predominantly in rodents, have been used to evaluate the systemic and functional anabolic effects of phytoecdysteroid administration. These studies have often compared PEs to placebo and established AAS.
| Animal Model | Compound & Dosage | Duration | Key Anabolic Outcomes | Reference(s) |
| Wistar Rats | Ecdysterone (5 mg/kg/day) | 21 days | Stronger hypertrophic effect on soleus muscle fiber size than Dianabol at the same dose. | [8] |
| Rats | 20-Hydroxyecdysone | Not Specified | Increased grip strength. | [11][17] |
| Male Rats | Ecdysterone (5 mg/kg/day) | 10 days | Increased body weight, tibialis muscle weight, and muscle protein content. | [8] |
| Male Rats | Ecdysterone | Not Specified | Increased serum IGF-1 levels. | [15] |
| Aging C57BL/6 Mice (20 mo) | 20E or A. turkestanica Extract | 28 days | No significant change in muscle mass, fiber size, or protein synthesis signaling. | [23][24][25] |
It is noteworthy that the anabolic effects may be age-dependent or require a stimulus like exercise, as studies on sedentary aging mice did not show a hypertrophic response.[23][25]
Human Clinical Trials
Evidence in humans is the most critical for drug development professionals but is currently the most limited and presents some conflicting results.
Key Experimental Protocols
Reproducible and standardized methodologies are essential for evaluating the anabolic potential of phytoecdysteroids. Below are outlines of key experimental protocols cited in the literature.
In Vitro Assessment of Protein Synthesis in C2C12 Myotubes
This assay is a cornerstone for screening the direct anabolic effects of compounds on muscle cells.
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum). To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days.
-
Treatment: Differentiated myotubes are treated with the phytoecdysteroid (e.g., 20E dissolved in a vehicle like DMSO) at various concentrations (e.g., 0.1-10 µM) or with a vehicle control for a specified period (e.g., 24 hours).
-
Protein Synthesis Measurement: Protein synthesis is commonly quantified by measuring the incorporation of a radiolabeled amino acid. A medium containing L-[³H]-leucine is added for the final hours of treatment.
-
Cell Lysis and Scintillation Counting: Cells are washed to remove unincorporated label and then lysed. The protein is precipitated (e.g., with trichloroacetic acid), and the radioactivity of the precipitate is measured using a scintillation counter.
-
Data Analysis: Radioactivity counts are normalized to total protein content (measured by an assay like BCA) and expressed as a percentage of the vehicle control.
In Vivo Assessment of Muscle Hypertrophy in Rodent Models
This protocol assesses the functional and morphological anabolic effects in a whole-organism context.
-
Animal Model and Acclimatization: Male Wistar rats or C57BL/6 mice are typically used. Animals are acclimatized to the facility for at least one week before the experiment begins.
-
Group Allocation: Animals are randomly assigned to experimental groups (e.g., Vehicle Control, Phytoecdysteroid, Positive Control like an AAS).
-
Administration: The test compounds are administered daily for a set period (e.g., 21-28 days). Oral gavage is a common route of administration. Dosages are calculated based on body weight (e.g., 5 mg/kg).
-
Functional Assessment: Functional outcomes like grip strength can be measured periodically throughout the study and at the endpoint.
-
Tissue Collection: At the end of the study, animals are euthanized, and specific skeletal muscles (e.g., soleus, plantaris, tibialis anterior) are dissected, weighed, and prepared for analysis.
-
Histological Analysis: Muscles are frozen, sectioned using a cryostat, and stained (e.g., with H&E). Cross-sectional area (CSA) of the muscle fibers is measured using imaging software to quantify hypertrophy.
-
Biochemical Analysis: Muscle or blood samples can be used for further analysis, such as measuring total protein content or serum levels of hormones like IGF-1.
Safety and Toxicological Profile
A significant advantage of phytoecdysteroids for therapeutic development is their favorable safety profile. Acute toxicity studies in mammals have repeatedly demonstrated very low toxicity.[4] The LD50 for 20-hydroxyecdysone administered orally to mice has been reported as greater than 9 g/kg, and greater than 6.4 g/kg when administered intraperitoneally.[27][28] These values are exceptionally high, indicating a wide margin of safety. Furthermore, as their mechanism of action does not involve the androgen receptor, they are devoid of the typical androgenic side effects associated with AAS, making them an attractive alternative for anabolic therapies.[3][27]
Conclusion and Future Directions
Phytoecdysteroids, particularly 20-hydroxyecdysone, present a compelling case as natural, non-androgenic anabolic agents. The existing body of evidence strongly indicates that they stimulate muscle protein synthesis and hypertrophy through a mechanism involving Estrogen Receptor Beta and the subsequent activation of the PI3K/Akt/mTOR signaling pathway.
For drug development professionals, PEs offer a promising avenue for therapies targeting muscle wasting conditions such as sarcopenia, cachexia, and recovery from muscle injuries, due to their efficacy in preclinical models and high safety profile.[15][26]
However, the critical next step is to bridge the gap between preclinical data and clinical application. The field requires well-designed, large-scale, placebo-controlled human clinical trials to:
-
Unequivocally establish anabolic efficacy in diverse human populations.
-
Determine optimal dosing regimens and bioavailability.
-
Confirm the long-term safety profile.
Successful validation in human trials could position phytoecdysteroids as a novel class of therapeutics for maintaining and enhancing muscle health and performance.
References
- 1. Phytoecdysteroid - Wikipedia [en.wikipedia.org]
- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. [PDF] Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans. | Semantic Scholar [semanticscholar.org]
- 6. swolverine.com [swolverine.com]
- 7. Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. caringsunshine.com [caringsunshine.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ecdysteroids Elicit a Rapid Ca2+ Flux Leading to Akt Activation and Increased Protein Synthesis in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
- 15. Estrogen receptor beta is involved in skeletal muscle hypertrophy induced by the phytoecdysteroid ecdysterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytoecdysteroids increase protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice [frontiersin.org]
- 19. chenlangbio.com [chenlangbio.com]
- 20. Ecdysterones from Rhaponticum carthamoides (Willd.) Iljin reduce hippocampal excitotoxic cell loss and upregulate mTOR signaling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 23. mdpi.com [mdpi.com]
- 24. Phytoecdysteroids Do Not Have Anabolic Effects in Skeletal Muscle in Sedentary Aging Mice [ideas.repec.org]
- 25. Phytoecdysteroids Do Not Have Anabolic Effects in Skeletal Muscle in Sedentary Aging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. iomcworld.com [iomcworld.com]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. researchgate.net [researchgate.net]
25R-Inokosterone and its Role in Plant Defense Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytoecdysteroids, a class of plant-synthesized secondary metabolites structurally similar to insect molting hormones, represent a sophisticated defense mechanism against herbivory. Among these, 25R-Inokosterone is a significant compound that exhibits potent insecticidal properties. This technical guide provides a comprehensive overview of the role of this compound in plant defense, detailing its mode of action, presenting quantitative data on its efficacy, outlining key experimental protocols for its study, and visualizing the associated signaling pathways. This document is intended to serve as a core resource for researchers in plant science, entomology, and drug development, facilitating further investigation into this promising class of natural pesticides.
Introduction to Phytoecdysteroids and this compound
Plants have evolved a remarkable array of chemical defenses to deter herbivores. Phytoecdysteroids are a prime example of this evolutionary arms race, where plants produce compounds that mimic the endogenous molting hormones (ecdysteroids) of insects.[1] When ingested by phytophagous insects, these compounds disrupt the delicate hormonal balance that controls molting and metamorphosis, leading to developmental abnormalities, feeding deterrence, and ultimately, mortality.[1][2]
This compound is a polyhydroxylated ketosteroid belonging to the phytoecdysteroid family. Its structure is characterized by a cis-fused A/B ring junction, a 7-en-6-one chromophore, and a hydroxyl group at the 14α position.[1] Like other phytoecdysteroids, its defensive properties are attributed to its structural analogy to 20-hydroxyecdysone, the primary molting hormone in many insects.[3][4]
Data Presentation: Quantitative Analysis of Phytoecdysteroid-Mediated Defense
While specific quantitative data for pure this compound is limited in publicly available literature, studies on phytoecdysteroid-rich plant extracts provide valuable insights into their efficacy. The following tables summarize key quantitative findings from a study on a phytoecdysteroid fraction from the fern Pityrogramma calomelanos tested against the common agricultural pest, Spodoptera litura.[2] This data serves as a proxy for the potential effects of this compound.
Table 1: Larval Mortality of Spodoptera litura Treated with a Phytoecdysteroid Fraction [2]
| Concentration (ppm) | Larval Mortality (%) |
| 500 | 24 |
| 1000 | 48 |
| 1500 | 60 |
| 2000 | 68 |
| Control | 0 |
LC50 for the phytoecdysteroid fraction was determined to be 1473 ppm.
Table 2: Developmental Effects of a Phytoecdysteroid Fraction on Spodoptera litura [2]
| Treatment Group | Pupation (%) | Pupal Weight (g) | Adult Emergence (%) | Pupal Mortality (%) |
| High Concentration | Decreased | Decreased | Decreased | Increased |
| Low Concentration | Exhibited Deformities | - | - | - |
| Control | Normal | Normal | Normal | 2.04 |
Note: "High" and "Low" concentrations refer to the range tested in the study, with higher concentrations showing more pronounced effects. Developmental deformities included larval-pupal intermediates and deformed pupae.
Experimental Protocols
Extraction and Quantification of this compound from Plant Material
This protocol outlines a general method for the extraction and quantification of phytoecdysteroids like this compound using High-Performance Liquid Chromatography (HPLC).
Objective: To extract and quantify this compound from plant tissues.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
HPLC system with a C18 column and UV detector
-
This compound standard
-
Grinder or mortar and pestle
-
Rotary evaporator
-
Filtration apparatus (0.45 µm filters)
Methodology:
-
Sample Preparation:
-
Dry the plant tissue at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried tissue into a fine powder.
-
-
Extraction:
-
Macerate a known weight of the powdered plant material in methanol (e.g., 1:10 w/v) for 24 hours at room temperature.
-
Filter the extract and repeat the extraction process with the residue two more times.
-
Pool the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Purification (SPE):
-
Redissolve the dried extract in a small volume of methanol-water (e.g., 50:50 v/v).
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the phytoecdysteroids with methanol.
-
Evaporate the methanol eluate to dryness.
-
-
HPLC Analysis:
-
Reconstitute the purified extract in a known volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA). A typical gradient might start with a low percentage of B, increasing linearly over time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 242 nm.
-
Injection Volume: 20 µL.
-
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
-
Insect Antifeedant Bioassay
This protocol describes a no-choice leaf disc bioassay to evaluate the antifeedant and toxic effects of this compound on a generalist herbivore like Spodoptera litura.[2][5]
Objective: To assess the antifeedant and insecticidal activity of this compound against Spodoptera litura larvae.
Materials:
-
Spodoptera litura larvae (e.g., 3rd instar)
-
Fresh host plant leaves (e.g., castor, cabbage)
-
This compound
-
Acetone or ethanol (B145695) (as a solvent for the test compound)
-
Petri dishes
-
Filter paper
-
Leaf punch or cork borer
-
Micro-pipette
-
Incubator or controlled environment chamber (25±2°C, 65±5% RH, 14:10 L:D photoperiod)
Methodology:
-
Rearing of Test Insects:
-
Rear Spodoptera litura larvae from egg masses on a suitable artificial diet or fresh host leaves to ensure a uniform population of test insects.[2]
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Prepare a series of dilutions from the stock solution to obtain the desired test concentrations.
-
The control group will be treated with the solvent only.
-
-
Bioassay Procedure:
-
Excise leaf discs of a uniform size from fresh host plant leaves using a leaf punch.
-
Apply a known volume of each test solution (or control) evenly onto the surface of the leaf discs and allow the solvent to evaporate completely.
-
Place one treated leaf disc in each Petri dish lined with moist filter paper to maintain turgidity.
-
Introduce one pre-weighed Spodoptera litura larva into each Petri dish.
-
Seal the Petri dishes and place them in an incubator under controlled conditions.
-
Replicate each treatment and the control multiple times (e.g., 10-20 replicates).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 24, 48, 72 hours), record larval mortality in each treatment.
-
For surviving larvae, record their weight.
-
The leaf area consumed can also be measured using an image analysis software to determine the antifeedant index.
-
Calculate the percentage of mortality and growth inhibition for each concentration.
-
The LC50 (lethal concentration to kill 50% of the population) can be determined using probit analysis.
-
Observe and record any developmental abnormalities in the surviving larvae as they progress through subsequent instars and pupation.
-
Signaling Pathways
Proposed Mode of Action in Insects: Disruption of Ecdysone (B1671078) Signaling
The primary defense mechanism of this compound is its direct action on the herbivore's endocrine system. It functions as an agonist of the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[4][6] This complex is the central regulator of gene expression during molting. Ingestion of this compound leads to the inappropriate activation of this signaling pathway, causing premature and incomplete molting, which is often lethal.
Caption: Disruption of insect ecdysone signaling by this compound.
Hypothetical Plant Defense Signaling Induced by Herbivory
While the direct toxic effect of this compound on insects is its primary defense role, the physical damage caused by herbivory can trigger systemic plant defense responses. These responses are primarily mediated by the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways.[7][8] Although direct evidence for this compound inducing these pathways is lacking, it is plausible that its presence in the plant is part of a broader defense strategy that includes the activation of these general defense pathways upon tissue damage.
Caption: General plant defense signaling activated by herbivory.
Experimental Workflow for Studying this compound in Plant Defense
The following workflow outlines the key steps in a research project aimed at elucidating the role of this compound in plant defense.
Caption: Experimental workflow for this compound research.
Conclusion and Future Directions
This compound, as a representative phytoecdysteroid, exemplifies a potent and evolutionarily refined plant defense strategy. Its ability to disrupt insect endocrine systems makes it a promising candidate for the development of novel bio-insecticides. The data, although extrapolated from broader phytoecdysteroid fractions, strongly suggests significant insecticidal and developmental inhibitory effects.
Future research should focus on several key areas:
-
Isolation and purification of this compound to conduct bioassays with the pure compound and determine its precise LC50 and other toxicological parameters against a range of insect pests.
-
Elucidation of the complete biosynthetic pathway of this compound in plants, which could open avenues for biotechnological production.
-
Investigation into the potential for synergistic effects when combined with other plant secondary metabolites or conventional insecticides.
-
Studies to determine if plants possess a receptor for phytoecdysteroids , which could indicate a more complex role for these compounds in plant physiology beyond direct defense.
-
Exploration of the potential for crosstalk between phytoecdysteroid presence and the activation of canonical plant defense signaling pathways like the jasmonic acid and salicylic acid pathways.
A deeper understanding of this compound and other phytoecdysteroids will not only advance our knowledge of plant-insect interactions but also provide valuable tools for sustainable agriculture and the development of novel therapeutic agents.
References
- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Genes Involved in Resistance to High Exogenous 20-Hydroxyecdysone in Spodoptera litura - PMC [pmc.ncbi.nlm.nih.gov]
- 5. entomoljournal.com [entomoljournal.com]
- 6. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Unveiling 25R-Inokosterone: A Technical Guide to Its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
25R-Inokosterone, a phytoecdysteroid, has garnered increasing interest within the scientific community for its potential pharmacological activities. As a stereoisomer of inokosterone (B78545), understanding its natural distribution, concentration, and the methodologies for its isolation and quantification is paramount for advancing research and development. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its analysis, and insights into its potential biological signaling pathways.
Natural Sources and Abundance
The primary documented natural source of this compound is the root of Achyranthes bidentata Blume, a plant widely used in traditional medicine.[1][2] While other plants from the Amaranthaceae family and ecdysteroid-containing species like Cyanotis arachnoidea and Silene otites are known to produce a variety of phytoecdysteroids, the specific presence and abundance of the 25R epimer of inokosterone in these sources are less characterized.
Abundance in Achyranthes bidentata
Quantitative analysis of the roots of Achyranthes bidentata (Radix Achyranthis Bidentatae) has revealed the presence of this compound alongside its 25S epimer and other ecdysteroids. The concentration of this compound is typically lower than that of ecdysterone and 25S-inokosterone.[3] The processing of the plant material, such as salt-processing, does not appear to significantly alter the content of this compound.[4][5]
| Plant Source | Plant Part | Compound | Concentration (mg/g of dry weight) | Reference |
| Achyranthes bidentata | Root | Total Phytoecdysones | 0.6005 - 1.1941 | [3] |
| Achyranthes bidentata | Root | This compound | Present, lower than ecdysterone and 25S-inokosterone | [3] |
Experimental Protocols
Extraction and Isolation of this compound from Achyranthes bidentata
The isolation of this compound from the roots of Achyranthes bidentata involves a multi-step process combining solvent extraction and various chromatographic techniques. The following is a representative protocol synthesized from published methodologies.[1][6]
1. Extraction:
-
Starting Material: Dried and powdered roots of Achyranthes bidentata.
-
Solvent: 70-95% Ethanol (B145695).
-
Procedure:
-
Macerate the powdered root material with the ethanol solvent at room temperature for 24-48 hours.
-
Alternatively, perform Soxhlet extraction for a more efficient process.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.
-
2. Fractionation:
-
Procedure:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities.
-
The ecdysteroids, including this compound, will be enriched in the more polar fractions (e.g., the aqueous or butanol fraction).
-
3. Chromatographic Purification:
-
Column Chromatography:
-
Stationary Phase: Silica gel or macroporous resin.
-
Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol.
-
Procedure: Apply the enriched fraction to the column and elute with the mobile phase gradient. Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing ecdysteroids.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Stationary Phase: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol-water or acetonitrile-water.
-
Procedure: Further purify the fractions containing the inokosterone epimers using preparative HPLC to isolate the mixture of 25R and 25S-Inokosterone.
-
4. Separation of 25R and 25S Epimers:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC):
-
Stationary Phase: A chiral stationary phase (CSP) is crucial for separating the stereoisomers. The selection of the specific CSP is empirical and may require screening of different column types.[7][8][9]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).[8]
-
Procedure: Inject the mixture of inokosterone epimers onto the chiral column and elute with the appropriate mobile phase to achieve baseline separation of this compound and 25S-Inokosterone.
-
Quantification of this compound by HPLC-DAD
A validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method has been developed for the simultaneous quantification of this compound and other phytoecdysones in Radix Achyranthis Bidentatae.[3]
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Agilent Zorbax C18, 250 × 4.6 mm, 5.0 µm).[3]
-
Mobile Phase: Isocratic elution with a mixture of 6% tetrahydrofuran (B95107) in water and acetonitrile (B52724) (96:4, v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 20°C.[3]
-
Detection Wavelength: 242 nm.[3]
-
-
Quantification:
-
Prepare a standard stock solution of purified this compound of known concentration.
-
Create a calibration curve by injecting a series of dilutions of the standard solution.
-
Prepare the sample extract of Achyranthes bidentata and inject it into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathways
While the signaling pathways of phytoecdysteroids have been extensively studied in insects, where they regulate molting and development through the ecdysone (B1671078) receptor (EcR) and ultraspiracle (USP) heterodimer, their mechanism of action in vertebrates is less clear. Ecdysteroids are generally not considered to bind to vertebrate steroid receptors.
However, emerging evidence suggests that inokosterone may exert its biological effects in mammals through an estrogen-like pathway.[4] Studies have indicated that the effects of inokosterone can be counteracted by an estrogen receptor-unspecific antagonist, suggesting a potential interaction with estrogen receptors such as ERα, ERβ, and the G protein-coupled estrogen receptor (GPER).[10]
The estrogen receptor signaling pathway is complex, involving both genomic and non-genomic actions. The genomic pathway involves the binding of the ligand to the nuclear estrogen receptor, leading to the regulation of gene transcription. The non-genomic pathway is initiated at the cell membrane and involves the rapid activation of various signaling cascades.
Below are diagrams illustrating the general workflow for the extraction and analysis of this compound and a proposed signaling pathway based on current evidence.
Caption: Workflow for the extraction, isolation, and quantification of this compound.
Caption: Proposed estrogen-like signaling pathway for this compound.
References
- 1. [Isolation and structure identification of C-25 epimers of inokosterone from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Raw and salt-processed Achyranthes bidentata attenuate LPS-induced acute kidney injury by inhibiting ROS and apoptosis via an estrogen-like pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytoecdysteroids from the roots of Achyranthes bidentata Blume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Quantification of 25R-Inokosterone in Plant Extracts using HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantitative analysis of 25R-Inokosterone in plant extracts using High-Performance Liquid Chromatography (HPLC). This document outlines the necessary steps from sample preparation to data analysis, ensuring accurate and reproducible results for research, quality control, and drug development purposes.
Introduction
Inokosterone (B78545) is a phytoecdysteroid found in various plant species, notably in the roots of Achyranthes bidentata and plants of the Cyanotis genus.[1] It exists as a mixture of two epimers at the C-25 position: this compound and 25S-Inokosterone. The quantification of these specific isomers is crucial for the standardization of herbal extracts and for understanding their respective biological activities. This protocol details a validated RP-HPLC method for the simultaneous determination of ecdysterone, this compound, and 25S-Inokosterone.[2]
Experimental Protocols
Sample Preparation: Extraction of Ecdysteroids from Plant Material
A robust extraction method is critical to ensure the complete recovery of this compound from the plant matrix. The following protocol is a general guideline and may require optimization based on the specific plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., roots of Achyranthes bidentata)
-
Methanol (HPLC grade)
-
Deionized water
-
n-Hexane (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Extraction: Weigh approximately 1.0 g of the dried, powdered plant material into a flask. Add 25 mL of 80% methanol.
-
Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate the extraction of ecdysteroids.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection of Supernatant: Carefully decant and collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 1-4) on the plant residue two more times to ensure complete extraction.
-
Pooling and Filtration: Combine the supernatants from all three extractions and filter through a 0.45 µm syringe filter.
-
Defatting (Optional): If the extract is rich in lipids, a defatting step is recommended. Partition the methanolic extract against an equal volume of n-hexane. Discard the n-hexane layer, which contains the lipids. Repeat this step if necessary.
-
Concentration: Evaporate the solvent from the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution: Dissolve the dried extract in a known volume of the HPLC mobile phase (e.g., 5 mL) and filter through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method for Quantification of this compound
This method is based on a validated procedure for the separation and quantification of inokosterone epimers and ecdysterone.[3][2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
| Column | YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 µm) or equivalent |
| Mobile Phase | 0.1% Formic acid in water: Acetonitrile (85:15, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25°C for better reproducibility) |
| Detection Wavelength | 245 nm |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared plant extract sample into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
HPLC Method Validation Parameters
The following table summarizes the validation parameters for the described HPLC method, demonstrating its suitability for the quantification of this compound.[2]
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | < 7.5 ng |
| Limit of Quantification (LOQ) | < 12.3 ng |
| Intra-day Precision (RSD%) | < 4.67% |
| Inter-day Precision (RSD%) | < 4.67% |
| Recovery | 95-105% |
| Stability | Stable under analytical conditions |
Quantitative Data of Ecdysteroids in Plant Extracts
The concentration of ecdysteroids, including inokosterone, can vary significantly depending on the plant species, part of the plant used, geographical origin, and harvesting time.[1] The following table provides an overview of ecdysteroid content in selected plant species.
| Plant Species | Plant Part | Major Ecdysteroids | Concentration Range (% dry weight) |
| Cyanotis arachnoidea | Whole plant/Roots | 20-Hydroxyecdysone, Inokosterone | Up to 2-3% |
| Achyranthes bidentata | Roots | Ecdysterone, this compound, 25S-Inokosterone | High concentrations reported |
| Spinacia oleracea (Spinach) | Leaves | 20-Hydroxyecdysone | 0.02-0.1% |
| Chenopodium quinoa (Quinoa) | Seeds | 20-Hydroxyecdysone | ~0.01% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound in plant extracts.
Caption: Workflow for this compound quantification.
Logical Relationship of HPLC Method Parameters
The following diagram shows the key parameters and their relationships in the developed HPLC method.
Caption: Key parameters of the HPLC method.
References
Protocol for 25R-Inokosterone Administration in Animal Models: Application Notes for Muscle Hypertrophy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
25R-Inokosterone, a phytoecdysteroid, has garnered significant interest for its potential anabolic properties, making it a candidate for therapeutic interventions aimed at muscle growth and combating muscle wasting conditions. This document provides a comprehensive protocol for the administration of this compound in animal models, primarily focusing on rodents, to study its effects on skeletal muscle hypertrophy. The protocols outlined below are based on established methodologies for closely related ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E), and provide a robust framework for investigating the anabolic potential of this compound. The primary mechanism of action is believed to involve the activation of the Akt/mTOR signaling pathway, a key regulator of protein synthesis and muscle growth.
Data Presentation: this compound Administration Parameters
The following table summarizes the recommended administration protocols for this compound in rodent models based on studies of analogous ecdysteroids. Researchers should optimize these parameters based on their specific experimental design and animal model.
| Parameter | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Vehicle/Solvent |
| Dosage Range | 5 - 50 mg/kg body weight | 5 - 50 mg/kg body weight | Olive oil with ≤10% DMSO; Saline |
| Administration Route | Oral gavage, Subcutaneous (SC) injection, Intraperitoneal (IP) injection, Continuous infusion | Oral gavage, Subcutaneous (SC) injection | - |
| Frequency | Daily | Daily | - |
| Duration | 5 - 28 days | 7 - 21 days | - |
Note: The anabolic effects of ecdysteroids have been observed at doses around 5 mg/kg/day in rodents[1][2]. Higher doses up to 50 mg/kg have also been used in studies with 20-hydroxyecdysone[3][4]. The LD50 for inokosterone (B78545) administered intraperitoneally in mice is reported to be 7.8 g/kg, indicating a low level of acute toxicity[5].
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1.1. Materials:
-
This compound powder
-
Vehicle: Sterile olive oil and Dimethyl sulfoxide (B87167) (DMSO) or sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal handling and injection equipment (e.g., gavage needles, syringes, SC needles)
1.2. Preparation of this compound Solution (for a 5 mg/kg dose in a 25g mouse):
-
Calculate the required amount of this compound. For a 5 mg/kg dose in a 25g mouse, you will need 0.125 mg per mouse.
-
Prepare a stock solution. For ease of administration, a stock solution is recommended. For example, dissolve 10 mg of this compound in 200 µL of DMSO. This creates a 50 mg/mL stock.
-
On the day of administration, dilute the stock solution in sterile olive oil. To achieve a final injection volume of 100 µL per mouse with a DMSO concentration of 10% or less, mix 2.5 µL of the stock solution with 97.5 µL of sterile olive oil.
-
Vortex the solution thoroughly to ensure uniform suspension. Gentle warming or brief sonication may aid in dissolution.
-
For oral gavage, this compound can be suspended in a suitable vehicle like saline.
1.3. Administration:
-
Subcutaneous (SC) Injection: Administer the prepared solution subcutaneously in the interscapular region.
-
Oral Gavage: Administer the solution directly into the stomach using a proper gavage needle.
-
Intraperitoneal (IP) Injection: Inject the solution into the peritoneal cavity.
Protocol 2: Assessment of Skeletal Muscle Hypertrophy
2.1. Muscle Tissue Collection:
-
At the end of the treatment period, euthanize the animals using an approved method.
-
Carefully dissect key skeletal muscles, such as the gastrocnemius, tibialis anterior, and soleus.
-
Remove any excess connective and adipose tissue.
-
Weigh the muscles immediately (wet weight).
-
For histological analysis, embed the muscle tissue in Optimal Cutting Temperature (OCT) compound and freeze in isopentane (B150273) cooled by liquid nitrogen. Store at -80°C.
-
For molecular analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.
2.2. Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA):
-
Cryosection the frozen muscle samples at 10 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) or with an antibody against laminin (B1169045) to clearly delineate the muscle fibers.
-
Capture images of the stained sections using a microscope.
-
Use image analysis software (e.g., ImageJ) to measure the CSA of individual muscle fibers. A minimum of 100 fibers per muscle should be analyzed.
2.3. Grip Strength Test:
-
Assess forelimb grip strength using a grip strength meter.
-
Allow the mouse to grasp the metal grid of the meter with its forepaws.
-
Gently pull the mouse horizontally away from the meter by its tail until it releases its grip.
-
Record the peak force generated.
-
Perform multiple measurements for each animal and average the results.
Protocol 3: Analysis of Protein Synthesis (In Vivo)
3.1. Puromycin-Based Protein Synthesis Assay (SUnSET method):
-
One hour before euthanasia, administer a solution of O-propargyl-puromycin (OP-Puro) via intraperitoneal injection at a dose of 49.5 mg/kg.[6][7]
-
After one hour, collect the muscle tissue as described in Protocol 2.1.
-
Prepare protein lysates from the muscle tissue.
-
The incorporated OP-Puro can be detected via a click chemistry reaction with a fluorescently tagged azide, followed by western blotting or fluorescence microscopy.
-
Quantify the fluorescent signal to determine the rate of protein synthesis.
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the anabolic effects of this compound in a mouse model.
Caption: Proposed signaling cascade of this compound leading to muscle hypertrophy via the Akt/mTOR pathway.
References
- 1. Continuous Infusion of 20-Hydroxyecdysone Increased Mass of Triceps Brachii in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice [frontiersin.org]
- 4. Item - Influence Of 20-Hydroxyecdysone On Skeletal Muscle Inflammation Following Eccentric Damage - Appalachian State University - Figshare [appstate.figshare.com]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Protein Expression Following 25R-Inokosterone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
25R-Inokosterone, a phytoecdysteroid, has garnered interest for its potential anabolic effects on skeletal muscle. Phytoecdysteroids are plant-derived compounds structurally similar to insect molting hormones. Studies on related compounds, such as 20-hydroxyecdysone (B1671079), have demonstrated an increase in protein synthesis in muscle cells, suggesting a potential mechanism for muscle growth and repair. This effect is believed to be mediated through the activation of key signaling pathways that regulate protein synthesis, most notably the PI3K/Akt/mTOR pathway.
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of this compound on the expression and phosphorylation status of key proteins within the Akt/mTOR signaling cascade in C2C12 myotubes, a widely used in vitro model for skeletal muscle research.
Data Presentation: Quantitative Protein Expression Changes
While specific quantitative data for this compound is still emerging, the following table summarizes the anticipated quantitative changes in the phosphorylation of key proteins in the Akt/mTOR signaling pathway based on studies of the structurally and functionally similar phytoecdysteroid, 20-hydroxyecdysone. These values can serve as a benchmark for expected results when treating C2C12 myotubes with this compound.
| Protein | Expected Change in Phosphorylation | Fold Change (vs. Control) | Rationale |
| p-Akt (Ser473) | Increase | ~1.5 - 2.0 | Activation of the PI3K/Akt pathway is an early event in the signaling cascade leading to protein synthesis. |
| p-mTOR (Ser2448) | Increase | ~1.5 - 2.0 | mTOR is a central regulator of protein synthesis, and its phosphorylation is a key indicator of its activation. |
| p-p70S6K (Thr389) | Increase | ~2.0 - 3.0 | A downstream target of mTOR, p70S6K phosphorylation is a critical step in initiating the translation of proteins. |
Note: The fold changes are estimates based on published data for 20-hydroxyecdysone and may vary depending on experimental conditions such as this compound concentration, treatment duration, and cell line passage number.
Experimental Protocols
C2C12 Cell Culture and Differentiation
The C2C12 cell line, a mouse myoblast cell line, is an excellent model for studying myogenesis and the effects of compounds on muscle protein synthesis.
Materials:
-
C2C12 myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
6-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed C2C12 myoblasts in 6-well plates at a density of 2 x 10^5 cells per well in Growth Medium.
-
Cell Growth: Culture the cells in a humidified incubator at 37°C with 5% CO2 until they reach 80-90% confluency. This typically takes 24-48 hours.
-
Induction of Differentiation: Once the cells are confluent, aspirate the Growth Medium, wash the cells once with sterile PBS, and replace it with Differentiation Medium.
-
Myotube Formation: Culture the cells in Differentiation Medium for 48-72 hours to allow for the formation of multinucleated myotubes. The medium should be changed every 24 hours.
This compound Treatment
Materials:
-
Differentiated C2C12 myotubes (from Protocol 1)
-
This compound stock solution (dissolved in DMSO or ethanol)
-
Differentiation Medium
Protocol:
-
Preparation of Treatment Medium: Prepare fresh Differentiation Medium containing the desired concentrations of this compound. A dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM) is recommended to determine the optimal concentration. Include a vehicle control (Differentiation Medium with the same concentration of the solvent used for the stock solution).
-
Treatment: Aspirate the old medium from the differentiated myotubes and add the prepared treatment or vehicle control medium.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 1, 2, 4, or 24 hours) to assess the time course of protein expression changes.
Protein Extraction
Materials:
-
Treated C2C12 myotubes (from Protocol 2)
-
Ice-cold PBS
-
RIPA Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate).
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge (4°C)
Protocol:
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvesting: Add 100-200 µL of ice-cold RIPA lysis buffer to each well. Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay, such as the Bradford or BCA assay.
Western Blot Analysis
Materials:
-
Protein lysates (from Protocol 3)
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-mTOR (Ser2448), rabbit anti-mTOR, rabbit anti-phospho-p70S6K (Thr389), rabbit anti-p70S6K, and a loading control like mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control to determine the relative fold change in protein phosphorylation.
Visualization of Signaling Pathways and Workflows
Caption: Akt/mTOR signaling pathway activated by this compound.
Caption: Experimental workflow for Western blot analysis.
Application Notes and Protocols for 25R-Inokosterone in C2C12 Myotube Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
25R-Inokosterone, a phytoecdysteroid, is a naturally occurring steroid found in various plants. Ecdysteroids, as a class, have garnered significant interest in the scientific community for their potential anabolic effects on skeletal muscle. While research on this compound is emerging, studies on similar phytoecdysteroids, such as 20-hydroxyecdysone (B1671079) (ecdysterone), have demonstrated a capacity to enhance protein synthesis in muscle cells.[1][2][3][4] These application notes provide a hypothesized framework for utilizing this compound to induce protein synthesis in C2C12 myotubes, a widely used in vitro model for studying skeletal muscle biology.
The proposed mechanism of action involves the activation of the PI3K/Akt signaling pathway, a central regulator of muscle protein synthesis and hypertrophy.[1][2][5][6] It is suggested that phytoecdysteroids may initiate this cascade through a rapid increase in intracellular calcium, leading to the phosphorylation and activation of Akt.[7] Activated Akt, in turn, stimulates downstream effectors such as the mammalian target of rapamycin (B549165) (mTOR), which ultimately enhances the translation of proteins. Some evidence also points towards the involvement of the estrogen receptor beta in mediating these anabolic effects.[8] Importantly, studies suggest that phytoecdysteroids do not bind to the androgen receptor, indicating a potentially favorable safety profile by avoiding androgenic side effects.[2][5]
These protocols are based on established methodologies for studying protein synthesis in C2C12 myotubes and the known effects of structurally similar phytoecdysteroids.
Data Presentation
The following tables summarize the anticipated quantitative outcomes based on studies with similar phytoecdysteroids, such as 20-hydroxyecdysone. These serve as a benchmark for expected results when treating C2C12 myotubes with this compound.
Table 1: Effect of Phytoecdysteroids on Protein Synthesis in C2C12 Myotubes
| Treatment | Concentration (µM) | Increase in Protein Synthesis (%) | Reference |
| 20-Hydroxyecdysone | 1 | ~20% | [1][2][3] |
| Vehicle Control | - | Baseline | [1][2][3] |
Table 2: Effect of Phytoecdysteroids on Akt Phosphorylation in C2C12 Myotubes
| Treatment | Concentration (µM) | Time Point | Fold Increase in p-Akt/Total Akt | Reference |
| 20-Hydroxyecdysone | 1 | 15 min | Significant Increase | [9] |
| Vehicle Control | - | 15 min | Baseline | [9] |
Experimental Protocols
Protocol 1: C2C12 Cell Culture and Differentiation
-
Cell Seeding: Seed C2C12 myoblasts in a 6-well plate at a density of 2 x 10^5 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Proliferation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 80-90% confluency.
-
Differentiation: To induce differentiation into myotubes, replace the growth medium with differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin).
-
Myotube Formation: Culture the cells in differentiation medium for 4-6 days, replacing the medium every 48 hours. Successful differentiation is characterized by the formation of elongated, multinucleated myotubes.
Protocol 2: Treatment with this compound
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: On day 5 or 6 of differentiation, treat the C2C12 myotubes with the desired concentration of this compound (e.g., 0.1, 1, 10 µM) by adding the appropriate volume of the stock solution to the differentiation medium. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48 hours for protein synthesis assays; shorter time points like 15, 30, 60 minutes for signaling pathway analysis).
Protocol 3: Quantification of Protein Synthesis (SUnSET Assay)
The Surface Sensing of Translation (SUnSET) technique is a non-radioactive method to measure global protein synthesis.
-
Puromycin (B1679871) Treatment: 30 minutes before the end of the this compound treatment, add puromycin to the culture medium at a final concentration of 1 µg/mL. Puromycin is a structural analog of tyrosyl-tRNA and is incorporated into nascent polypeptide chains, allowing for their detection.
-
Cell Lysis: After the 30-minute incubation with puromycin, wash the cells twice with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against puromycin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
To normalize for protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software. The level of protein synthesis is determined by the intensity of the puromycin signal normalized to the housekeeping protein.
Protocol 4: Western Blot Analysis of Akt/mTOR Signaling Pathway
-
Cell Lysis: Following treatment with this compound for the desired time points, wash the cells with ice-cold PBS and lyse them as described in Protocol 3.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described previously.
-
Block the membranes and incubate with primary antibodies specific for the phosphorylated and total forms of key signaling proteins:
-
p-Akt (Ser473) and Total Akt
-
p-mTOR (Ser2448) and Total mTOR
-
p-p70S6K (Thr389) and Total p70S6K
-
p-4E-BP1 (Thr37/46) and Total 4E-BP1
-
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Densitometric Analysis: Quantify the band intensities. The activation of each signaling protein is determined by the ratio of the phosphorylated form to the total form.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in C2C12 myotubes.
References
- 1. Phytoecdysteroids increase protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice [frontiersin.org]
- 7. Ecdysteroids Elicit a Rapid Ca2+ Flux Leading to Akt Activation and Increased Protein Synthesis in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. Time Course of Phytoecdysteroid-Induced Protein Synthesis in Skeletal Muscles of Mice | The Honors College [honors.appstate.edu]
Application of 25R-Inokosterone in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
25R-Inokosterone is a member of the phytoecdysteroid family, a group of plant-derived steroids structurally similar to insect molting hormones.[1] While research directly focused on the agricultural applications of this compound is limited, the broader class of phytoecdysteroids, particularly 20-hydroxyecdysone (B1671079) (20E), has been investigated for its potential roles in plant defense and stress tolerance. This document provides a detailed overview of the potential applications of this compound in agriculture, drawing parallels from studies on closely related phytoecdysteroids. The protocols and pathways described herein are based on established methodologies for plant hormone and biopesticide research and should be adapted as necessary for specific experimental contexts.
Disclaimer: The information on the agricultural effects and signaling pathways of this compound is largely inferred from research on other phytoecdysteroids, such as 20-hydroxyecdysone, and structurally related plant hormones like brassinosteroids. Direct experimental validation for this compound is required.
Potential Agricultural Applications
Phytoecdysteroids, including this compound, are primarily recognized for their role as defense compounds against insect herbivores.[1][2] Ingested by insects, these compounds can disrupt the molting process, leading to developmental abnormalities and mortality.[2] Furthermore, emerging evidence suggests that phytoecdysteroids may also play a role in enhancing plant tolerance to abiotic stresses.[3]
Biopesticidal Properties
This compound, like other ecdysteroids, has the potential to be utilized as a natural insecticide. Its mode of action is specific to arthropods, making it a potentially safer alternative to broad-spectrum synthetic pesticides.
Abiotic Stress Tolerance
Studies on 20-hydroxyecdysone suggest that phytoecdysteroids may contribute to enhanced tolerance against abiotic stressors such as salinity. The production of phytoecdysteroids in some plants has been observed to increase in response to environmental stress, indicating a role in the plant's natural defense and adaptation mechanisms.[4]
Data Presentation: Efficacy of Phytoecdysteroids
The following tables summarize quantitative data from studies on 20-hydroxyecdysone, which may serve as a proxy for estimating the potential effects of this compound.
Table 1: Effect of 20-Hydroxyecdysone on Insect Pest Mortality
| Pest Species | Concentration (ppm) | Mortality Rate (%) | Reference |
| Tribolium castaneum (larvae) | 300 | Significant increase | [5] |
| Tribolium castaneum (larvae) | 600 | Significant increase | [5] |
| Tribolium castaneum (larvae) | 900 | Significant increase | [5] |
| Tribolium castaneum (larvae) | 1200 | Significant increase | [5] |
| Plodia interpunctella (larvae) | 200 | ~40% | [6] |
Table 2: Effect of 20-Hydroxyecdysone on Plant Growth under Salinity Stress (Inferred)
| Plant Species | Treatment | Growth Parameter | Observed Effect | Reference |
| Spinacia oleracea | 200 mM NaCl | Na+ accumulation | Significant increase | [7] |
| Spinacia oleracea | Salinity Stress | 20-Hydroxyecdysone content | Potential for enhancement | [7] |
Experimental Protocols
Protocol 1: Evaluation of this compound as a Biopesticide
Objective: To determine the insecticidal efficacy of this compound against a target insect pest.
Materials:
-
This compound solution of varying concentrations (e.g., 100, 250, 500, 1000 ppm)
-
Target insect pests (e.g., larvae of a common agricultural pest)
-
Artificial diet or host plant leaves
-
Petri dishes or ventilated containers
-
Growth chamber with controlled temperature, humidity, and photoperiod
-
Micro-applicator or sprayer for treatment application
-
Stereomicroscope for observation
Methodology:
-
Preparation of Treatment Diet/Leaves:
-
For artificial diet: Incorporate this compound into the diet at the desired concentrations. A control diet should be prepared with the solvent used to dissolve the compound.
-
For leaf treatment: Evenly spray host plant leaves with the this compound solutions. Control leaves should be sprayed with the solvent only. Allow the leaves to air dry.
-
-
Insect Bioassay:
-
Place a pre-weighed larva into each Petri dish containing the treated diet or leaf.
-
Maintain the dishes in a growth chamber under conditions optimal for the insect's development.
-
Provide fresh treated food as needed.
-
-
Data Collection:
-
Record larval mortality daily for a specified period (e.g., 10 days).
-
Observe and record any developmental abnormalities, such as failed molting.
-
Measure larval weight at the beginning and end of the experiment to assess growth inhibition.
-
Calculate the LC50 (lethal concentration for 50% of the population).
-
Protocol 2: Assessment of this compound on Plant Abiotic Stress Tolerance
Objective: To evaluate the effect of exogenous application of this compound on a plant's tolerance to a specific abiotic stress (e.g., salinity).
Materials:
-
Plant seedlings of a selected crop species (e.g., tomato, wheat)
-
This compound solutions at various concentrations (e.g., 0.1, 1, 10 µM)
-
Hoagland solution (or other suitable nutrient solution)
-
Stress-inducing agent (e.g., NaCl for salinity stress)
-
Pots or hydroponic system
-
Growth chamber with controlled environmental conditions
-
Equipment for measuring physiological and biochemical parameters (e.g., chlorophyll (B73375) content, ion leakage, proline content, antioxidant enzyme activity)
Methodology:
-
Plant Acclimation: Grow seedlings in a hydroponic system or pots with a standard nutrient solution for a period of acclimation.
-
Treatment Application:
-
Divide the plants into control and treatment groups.
-
Apply this compound to the treatment groups either as a foliar spray or by adding it to the hydroponic solution. The control group should be treated with the solvent only.
-
-
Stress Induction:
-
After a set period of this compound pretreatment (e.g., 24-48 hours), induce the abiotic stress. For salinity stress, add NaCl to the nutrient solution to achieve the desired concentration.
-
-
Data Collection and Analysis:
-
After the stress period, collect leaf and root samples.
-
Measure plant growth parameters (e.g., shoot and root biomass).
-
Assess physiological indicators of stress, such as chlorophyll content, relative water content, and electrolyte leakage.
-
Analyze biochemical markers of stress, including proline content and the activity of antioxidant enzymes (e.g., SOD, CAT, APX).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Phytoecdysteroid - Wikipedia [en.wikipedia.org]
- 2. scialert.net [scialert.net]
- 3. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 20-Hydroxyecdysone, a Phytoecdysteroid, on Development, Digestive, and Detoxification Enzyme Activities of Tribolium castaneum (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 25R-Inokosterone Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 25R-Inokosterone for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: Currently, there is a lack of specific published data on the effective concentration of purified this compound in mammalian cell culture. However, based on studies of related phytoecdysteroids, such as 20-hydroxyecdysone, and extracts from Achyranthes bidentata (a source of this compound), a starting range of 0.1 µM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a thorough dose-response analysis for your specific cell line and assay to determine the optimal concentration.
Q2: How should I prepare a stock solution of this compound?
A2: this compound has high solubility in dimethyl sulfoxide (B87167) (DMSO). A product data sheet indicates its solubility is at least 50 mg/mL, which corresponds to approximately 104 mM[1].
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out 4.81 mg of this compound (Molecular Weight: 480.63 g/mol ).
-
Dissolve the powder in 1 mL of sterile, cell culture-grade DMSO.
-
Mix thoroughly by vortexing until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Q3: What is the maximum concentration of DMSO that can be used in my cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1% (v/v) , to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO as your highest treatment group) in your experimental design to account for any effects of the solvent.
Q4: I am observing cytotoxicity at my lowest tested concentrations. What could be the cause?
A4: If you observe cytotoxicity even at low micromolar concentrations, consider the following:
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound or the DMSO vehicle.
-
Compound Purity: Ensure the purity of your this compound. Impurities could contribute to toxicity.
-
Extended Incubation Time: Long exposure times can lead to cytotoxicity. Consider reducing the incubation period.
-
DMSO Toxicity: Although unlikely at concentrations below 0.1%, some sensitive cell lines may be affected. Test a range of lower DMSO concentrations in your vehicle control.
Q5: this compound doesn't seem to have any effect on my cells. What should I do?
A5: If you do not observe a biological response, consider these points:
-
Concentration Range: You may need to test a higher concentration range. Based on the high solubility, you can cautiously increase the concentration, for example, up to 50 µM, while carefully monitoring for cytotoxicity.
-
Incubation Time: The time course of the effect may be different than anticipated. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.
-
Cellular Target: The specific cellular targets or pathways affected by this compound may not be active or relevant in your chosen cell line. Consider using a cell line that is known to be responsive to other ecdysteroids.
-
Assay Sensitivity: Your experimental assay may not be sensitive enough to detect subtle changes. Ensure your assay is properly validated and has a sufficient dynamic range.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in Culture Medium | The final concentration of this compound exceeds its solubility in the aqueous medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic (ideally ≤ 0.1%).- Prepare intermediate dilutions of your stock solution in culture medium before adding to the final culture volume.- Visually inspect the medium for any precipitate after adding the compound. |
| Inconsistent Results Between Experiments | - Inconsistent cell passage number or confluency.- Variability in stock solution preparation or storage.- Pipetting errors. | - Use cells within a consistent passage number range.- Seed cells at a consistent density and treat them at the same level of confluency.- Use freshly prepared dilutions from a single, well-characterized stock solution for each experiment.- Use calibrated pipettes and proper pipetting techniques. |
| High Background in Vehicle Control | The DMSO concentration is too high, causing stress or other off-target effects on the cells. | - Lower the final DMSO concentration in your experiments (e.g., to 0.05% or lower).- If possible, use a different solvent, although DMSO is the most common for this type of compound. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄O₇ | [1] |
| Molecular Weight | 480.63 g/mol | [1] |
| CAS Number | 19682-38-3 | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 104.03 mM) | [1] |
Table 2: Recommended Starting Concentrations for Dose-Response Experiments
| Concentration (µM) | Concentration (µg/mL) | Notes |
| 0.1 | 0.048 | Low end of the suggested range. |
| 0.5 | 0.240 | |
| 1.0 | 0.481 | |
| 5.0 | 2.403 | Mid-range concentration. |
| 10.0 | 4.806 | High end of the suggested starting range. |
| Vehicle Control | - | Culture medium with the same final concentration of DMSO as the highest treatment group. |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest (e.g., C2C12, RAW264.7, MC3T3-E1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in your cell culture medium from your 10 mM DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the prepared treatment media containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) and the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will help you determine the cytotoxic concentration 50 (CC50) and select a non-toxic concentration range for your functional assays.
Mandatory Visualizations
Caption: Workflow for determining the optimal in vitro dosage of this compound.
Caption: A putative signaling pathway for phytoecdysteroids like this compound.
References
Troubleshooting low signal in 25R-Inokosterone Western blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Western blots targeting proteins regulated by 25R-Inokosterone, a potent ecdysteroid. As Western blotting detects proteins, this guide focuses on the ecdysone (B1671078) receptor (EcR) and other proteins within its signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role?
This compound is a phytoecdysteroid, a type of steroid hormone found in plants that is analogous to the molting hormones (ecdysteroids) in insects. In research, it is often used to activate the ecdysone receptor (EcR) and induce the expression of target genes. Understanding its effect on protein expression is crucial for studies in developmental biology and for the use of ecdysone-inducible expression systems.
Q2: I am not getting any signal on my Western blot for my protein of interest after treating my cells with this compound. What is the most common reason?
A common reason for no signal is that the target protein is not expressed or is expressed at very low levels in your particular cell or tissue type. It is crucial to include a positive control, such as a cell lysate known to express the target protein, to validate your experimental setup.[1] Additionally, the concentration of this compound or the treatment duration might be insufficient to induce detectable levels of the protein.
Q3: What is the expected molecular weight of the ecdysone receptor (EcR) on a Western blot?
In Drosophila melanogaster, the ecdysone receptor has been identified as a protein with an apparent molecular weight of 130 kDa.[2] However, different isoforms and post-translational modifications, such as sumoylation, can exist, potentially leading to the appearance of multiple bands or bands at different molecular weights.[3] Always consult the datasheet for the specific primary antibody you are using for information on the expected band size.
Q4: Can I reuse my diluted primary antibody for this compound-related Western blots?
It is not recommended to reuse diluted antibodies. The antibody is less stable after dilution, and the dilution buffer can be prone to microbial contamination, both of which can lead to a decrease in signal. For optimal and consistent results, always use a freshly diluted primary antibody for each experiment.[4]
Troubleshooting Guide: Low or No Signal
This guide addresses specific issues that can lead to weak or absent signals in your Western blot experiments for this compound regulated proteins.
Problem Area 1: Sample Preparation and Protein Concentration
A frequent cause of low signal is an insufficient amount of the target protein in the sample loaded onto the gel.
| Potential Cause | Recommendation | Detailed Protocol/Experimental Considerations |
| Low abundance of target protein | Increase the amount of protein loaded per well.[1][5] | It is recommended to load 10-50 µg of total protein per lane.[6] For low-abundance proteins, consider enriching your sample through immunoprecipitation or cellular fractionation to isolate the nucleus or other cellular compartments where the protein may be concentrated.[1][5] |
| Inefficient protein extraction | Use a lysis buffer appropriate for the subcellular localization of your target protein.[6] | For nuclear proteins like the ecdysone receptor, a RIPA buffer is often recommended due to its stronger detergents.[6] Always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[1][6] |
| Protein degradation | Handle samples on ice or at 4°C throughout the preparation process.[7] | Prepare fresh lysis buffer before each experiment and add protease inhibitors immediately before use. Minimize freeze-thaw cycles of your samples. |
| Incomplete sample denaturation | Ensure samples are properly denatured before loading. | Add an equal volume of 2X Laemmli buffer to your protein sample and boil at 95-100°C for 5-10 minutes.[6][7] This is critical unless your antibody datasheet specifies that it recognizes a non-denatured epitope. |
Problem Area 2: Antibody-Related Issues
The quality and concentration of your primary and secondary antibodies are critical for a strong signal.
| Potential Cause | Recommendation | Detailed Protocol/Experimental Considerations |
| Suboptimal primary antibody concentration | Titrate the primary antibody to find the optimal concentration.[5] | Start with the dilution recommended on the antibody datasheet and perform a dilution series (e.g., 1:500, 1:1000, 1:2000) to determine the best signal-to-noise ratio. |
| Inactive primary or secondary antibody | Use a fresh antibody or test the activity of your current antibody. | Perform a dot blot to quickly check if the antibody is still active.[1] Ensure antibodies have been stored correctly according to the manufacturer's instructions and have not expired.[4] |
| Insufficient incubation time | Increase the primary antibody incubation time.[4] | Incubating the membrane with the primary antibody overnight at 4°C can significantly enhance the signal strength. |
| Inappropriate secondary antibody | Ensure the secondary antibody is specific to the host species of the primary antibody. | For example, if your primary antibody was raised in a rabbit, you must use an anti-rabbit secondary antibody. |
Problem Area 3: Western Blot Protocol Steps
Each step of the Western blot protocol can impact the final signal intensity.
| Potential Cause | Recommendation | Detailed Protocol/Experimental Considerations |
| Inefficient protein transfer | Confirm successful transfer of proteins from the gel to the membrane. | Stain the membrane with Ponceau S after transfer to visualize total protein.[5] For high molecular weight proteins (>100 kDa), consider a wet transfer method and extend the transfer time.[1] |
| Over-blocking or inappropriate blocking buffer | Optimize the blocking step. | Blocking for too long or using an inappropriate blocking agent (e.g., milk for phospho-proteins) can mask the epitope.[5] Try different blocking buffers such as 5% BSA or non-fat dry milk in TBST.[1] |
| Excessive washing | Reduce the number or duration of washing steps.[1] | While washing is necessary to reduce background, excessive washing can also wash away the bound antibody, leading to a weaker signal. |
| Inactive detection reagent | Use fresh chemiluminescent substrate. | Ensure your ECL substrate has not expired and is protected from light. Prepare the working solution immediately before use.[8] |
| Insufficient exposure time | Optimize the exposure time to the film or digital imager.[1][4] | Start with a short exposure and incrementally increase the time to find the optimal signal without high background. |
Visualizing the Workflow and Logic
Ecdysone Signaling Pathway
Caption: Ecdysone signaling pathway activation.
Western Blot Troubleshooting Workflow
References
- 1. sinobiological.com [sinobiological.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Western Blot Sample Preparation Protocol [novusbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. bosterbio.com [bosterbio.com]
Minimizing off-target effects of 25R-Inokosterone in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects of 25R-Inokosterone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a phytoecdysteroid, primarily functions by binding to the ecdysone (B1671078) receptor (EcR), a nuclear receptor.[1] Upon binding, the EcR forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[1][2] This EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, leading to the activation or repression of gene transcription.[3][4]
Q2: What are potential off-target effects of this compound in vertebrate cell culture?
While ecdysteroids are noted for their relative specificity to insect receptors, the potential for off-target effects in vertebrate systems, which lack a homologous EcR, should be considered.[5] Potential off-target effects could arise from:
-
Cross-reactivity with other nuclear receptors: Due to structural similarities with other steroid hormones, there is a possibility of weak interactions with vertebrate steroid receptors such as estrogen or androgen receptors.[6]
-
Interaction with other signaling pathways: High concentrations of this compound might interfere with other cellular signaling pathways in a non-specific manner.
-
Metabolic effects: Cellular enzymes could metabolize this compound into compounds with different biological activities.
Q3: Why am I observing unexpected phenotypic changes in my cells upon treatment with this compound?
Unexpected phenotypic changes could be a result of off-target effects. It is crucial to perform thorough dose-response analyses and include appropriate controls to distinguish between on-target and off-target effects. Cellular stress responses can also be triggered by high concentrations of any compound.
Q4: How can I minimize the interference of serum components in my experiments?
Serum contains various growth factors and hormones that can confound the results of experiments with this compound. Adapting cells to a serum-free or reduced-serum medium is a highly recommended strategy.[7][8] This can be achieved through sequential adaptation, gradually reducing the serum concentration over several passages.[8]
Troubleshooting Guides
Problem 1: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density at seeding | Ensure precise cell counting and even distribution of cells in culture vessels. |
| Variability in compound concentration | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Presence of confounding factors in serum | Adapt cells to a serum-free or reduced-serum medium.[7][8] |
| Cell line instability | Perform cell line authentication and monitor for changes in morphology or growth rate. |
Problem 2: Lack of a clear dose-response relationship.
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration range | Perform a broad-range dose-response study (e.g., from nanomolar to high micromolar) to identify the optimal concentration range. |
| Cytotoxicity at high concentrations | Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration.[9][10][11] |
| Compound instability | Check the stability of this compound in your culture medium over the time course of the experiment. |
| Off-target effects masking the on-target response | Use lower, more specific concentrations of this compound. Consider using a specific antagonist for a suspected off-target receptor if available. |
Problem 3: Suspected off-target gene expression changes.
| Possible Cause | Troubleshooting Step |
| Non-specific activation of transcription factors | Perform a luciferase reporter assay with a panel of reporter constructs for common signaling pathways (e.g., NF-κB, AP-1, SRE).[5][10] |
| Cross-reactivity with other nuclear receptors | Conduct a competitive binding assay to assess the binding of this compound to other nuclear receptors.[9] |
| Indirect effects on gene expression | Analyze the expression of a broader set of genes, including those not known to be direct targets of the ecdysone pathway, using qPCR or microarray analysis. |
Experimental Protocols
Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the effective concentration range and the cytotoxic potential of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 (concentration that inhibits cell growth by 50%) and the maximum non-toxic concentration.[9]
Quantitative Data Summary:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 85.1 ± 7.3 |
| 50 | 52.4 ± 8.5 |
| 100 | 21.9 ± 5.9 |
Note: The data in this table is for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Analysis of Target Gene Expression by qPCR
This protocol allows for the quantification of changes in the expression of known ecdysone-responsive genes.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., E74, E75, BR-C) and a housekeeping gene (e.g., GAPDH, ACTB)[12][13][14]
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and vehicle control) for the appropriate duration.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[12]
Quantitative Data Summary:
| Treatment | Target Gene | Fold Change in Expression (Mean ± SD) |
| Vehicle Control | E74 | 1.0 ± 0.1 |
| 1 µM this compound | E74 | 4.5 ± 0.5 |
| 10 µM this compound | E74 | 8.2 ± 0.9 |
| Vehicle Control | BR-C | 1.0 ± 0.2 |
| 1 µM this compound | BR-C | 3.1 ± 0.4 |
| 10 µM this compound | BR-C | 6.7 ± 0.7 |
Note: The data in this table is for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Canonical Ecdysone Signaling Pathway.
Caption: Workflow for Investigating Off-Target Effects.
References
- 1. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 2. Phytoecdysteroids--from isolation to their effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Key Factors in Serum Free Medium for Production of Human Recombinant GM-CSF Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. celprogen.com [celprogen.com]
- 8. Adaptation of Cell Cultures to a Serum-Free Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background interference in 25R-Inokosterone bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background interference in 25R-Inokosterone bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is a phytoecdysteroid, a naturally occurring steroid hormone found in plants. Phytoecdysteroids are structurally similar to insect molting hormones (ecdysteroids) and can elicit a range of biological effects in both invertebrates and vertebrates. Accurate quantification of this compound is crucial for understanding its physiological roles, pharmacological potential, and for ensuring the quality and consistency of natural product extracts and derived pharmaceuticals.
Q2: What are the common types of bioassays used for this compound?
A2: The most common bioassays for this compound and other ecdysteroids include:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): These are competitive immunoassays that offer high sensitivity and throughput for quantifying ecdysteroid levels.
-
Cell-Based Reporter Gene Assays: These assays utilize insect or mammalian cells transfected with an ecdysone (B1671078) receptor and a reporter gene (e.g., luciferase). The signal from the reporter gene is proportional to the amount of ecdysteroid present.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are highly specific and quantitative analytical methods used for the separation and detection of this compound and its metabolites.
Q3: What are the primary sources of background interference in these bioassays?
A3: High background in this compound bioassays can stem from several factors:
-
Non-specific binding: Antibodies or the analyte itself may bind to the assay plate or other components, leading to a false-positive signal.
-
Matrix effects: Components in the sample matrix (e.g., plant extracts, tissue homogenates) can interfere with the assay chemistry, causing signal enhancement or suppression.
-
Cross-reactivity: Other structurally similar compounds in the sample may be recognized by the assay antibodies.
-
Contaminated reagents: Buffers, solvents, or other reagents may be contaminated with substances that generate a background signal.
-
Autofluorescence: In cell-based assays, the cells or components of the culture medium may exhibit natural fluorescence, contributing to the background.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound bioassays.
High Background Signal in ELISAs
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize the blocking step by increasing the concentration of the blocking agent (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, or commercial blocking buffers). Extend the incubation time for the blocking step. |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer used between each step. Ensure complete removal of residual liquid from the wells. |
| Antibody Concentration Too High | Perform a titration experiment to determine the optimal concentration of the primary and secondary antibodies. Using a lower concentration can reduce non-specific binding. |
| Cross-Reactivity | If cross-reactivity with other compounds is suspected, consider sample pre-purification using techniques like Solid Phase Extraction (SPE) to remove interfering substances. |
| Contaminated Reagents | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers to remove any microbial contamination. |
High Background in Cell-Based Reporter Gene Assays
| Potential Cause | Recommended Solution |
| Cell Autofluorescence | Use a plate reader with appropriate filters to minimize the detection of cellular autofluorescence. If possible, select a reporter protein with an emission wavelength that is distinct from the autofluorescence spectrum. |
| Serum Components | Components in the fetal bovine serum (FBS) can sometimes activate the ecdysone receptor or interfere with the reporter signal. Reduce the serum concentration during the treatment period or use a serum-free medium if the cells can tolerate it. |
| Promoter Leakiness | The reporter gene may have a basal level of expression even in the absence of the ligand. This can be addressed by using a cell line with a tightly regulated promoter or by subtracting the background signal from a negative control. |
| Cytotoxicity of Sample | High concentrations of the sample extract may be toxic to the cells, leading to cell death and release of intracellular components that can increase background. Assess cell viability using a cytotoxicity assay and dilute the sample accordingly. |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Quantification
1. Coating of Microplate:
- Dilute the this compound-protein conjugate (e.g., this compound-BSA) to a predetermined optimal concentration in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
- Add 100 µL of the coating solution to each well of a 96-well microplate.
- Incubate overnight at 4°C.
- Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
- Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
- Incubate for 2 hours at room temperature.
- Wash the plate three times with wash buffer.
3. Competitive Reaction:
- Prepare serial dilutions of the this compound standard and the samples in assay buffer (e.g., PBS with 1% BSA).
- Add 50 µL of the standard or sample to the appropriate wells.
- Add 50 µL of the anti-ecdysteroid primary antibody (at its optimal dilution) to each well.
- Incubate for 1 hour at 37°C.
- Wash the plate five times with wash buffer.
4. Detection:
- Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) at its optimal dilution to each well.
- Incubate for 1 hour at 37°C.
- Wash the plate five times with wash buffer.
5. Substrate Reaction and Measurement:
- Add 100 µL of the substrate solution (e.g., TMB) to each well.
- Incubate in the dark for 15-30 minutes at room temperature.
- Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
- Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Protocol 2: Insect Cell-Based Luciferase Reporter Gene Assay
1. Cell Culture and Transfection:
- Culture insect cells (e.g., Drosophila S2 cells) in a suitable medium (e.g., Schneider's Drosophila Medium) supplemented with 10% FBS.
- Co-transfect the cells with an ecdysone receptor expression plasmid and a reporter plasmid containing a luciferase gene under the control of an ecdysone-responsive element.
- Select a stable cell line expressing both constructs.
2. Assay Procedure:
- Seed the stably transfected cells into a 96-well white, clear-bottom plate at an appropriate density.
- Allow the cells to attach and grow for 24 hours.
- Prepare serial dilutions of the this compound standard and the samples in serum-free medium.
- Remove the culture medium from the cells and replace it with the standard or sample dilutions.
- Incubate the plate for 24-48 hours at the optimal temperature for the cells.
3. Luciferase Activity Measurement:
- Remove the medium from the wells.
- Add luciferase assay reagent according to the manufacturer's instructions.
- Measure the luminescence using a luminometer.
Data Presentation
Table 1: Effect of Blocking Agent on Background Signal in a this compound ELISA
| Blocking Agent | Concentration | Incubation Time (hours) | Mean Background Absorbance (450 nm) | Signal-to-Background Ratio |
| BSA | 5% | 2 | 0.150 | 10 |
| Non-fat Dry Milk | 5% | 2 | 0.120 | 15 |
| Commercial Blocker A | 1X | 1 | 0.095 | 20 |
| Commercial Blocker B | 1X | 1 | 0.080 | 25 |
Note: Data are illustrative and will vary depending on the specific assay conditions and reagents.
Table 2: Impact of Sample Dilution on Matrix Effects in a Reporter Gene Assay
| Sample Dilution | Mean Luciferase Signal (RLU) | % Signal Recovery |
| 1:10 | 150,000 | 75% |
| 1:50 | 180,000 | 90% |
| 1:100 | 195,000 | 98% |
| 1:200 | 201,000 | 100% (Reference) |
Note: Illustrative data showing the reduction of signal suppression with increasing sample dilution.
Visualizations
Ecdysone Signaling Pathway
Caption: Ecdysone signaling pathway activated by this compound.
Experimental Workflow for ELISA
Caption: General workflow for a competitive ELISA.
Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background signals.
Validation & Comparative
Validating the Anabolic Effects of 25R-Inokosterone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anabolic agents with favorable safety profiles has led to significant interest in phytoecdysteroids, a class of naturally occurring steroid compounds found in plants. Among these, 25R-Inokosterone is a compound of interest, though its in vivo anabolic effects remain largely unvalidated in publicly available scientific literature. This guide provides a comparative analysis of the anabolic potential of phytoecdysteroids, positioning the well-researched 20-hydroxyecdysone (B1671079) (Ecdysterone) as the current benchmark. The objective is to offer a clear perspective on the existing experimental data and the standing of this compound within this class of compounds.
Quantitative Comparison of Anabolic Activity
The following table summarizes key findings from in vivo studies on prominent phytoecdysteroids, which can serve as a reference for the potential evaluation of this compound.
| Phytoecdysteroid | Animal Model | Key Anabolic Effects | Quantitative Data (where available) |
| This compound | - | Data not available | Data not available |
| 20-Hydroxyecdysone | Rat (Wistar) | Stronger hypertrophic effect on soleus muscle fiber size compared to Metandienone, Estradienedione, and SARM S 1.[1] Increased total protein content and weight of the tibialis anterior muscle. | 5 mg/kg body weight for 21 days resulted in a more significant increase in muscle fiber size than comparator anabolic agents at the same dose.[1] |
| Turkesterone | Animal Models | Considered one of the most anabolic phytoecdysteroids, promoting muscle growth and strength gains. | Specific quantitative comparative data in peer-reviewed in vivo muscle growth studies is limited. |
| Cyasterone | Rat | Stimulation of protein anabolism. | Early studies demonstrated anabolic effects, but direct recent comparative data is scarce. |
Experimental Protocols
The standard for assessing the anabolic and androgenic properties of a compound in vivo is the Hershberger assay, typically conducted in rats. This protocol, along with other in vivo models, provides a robust framework for evaluating novel anabolic agents like this compound.
Hershberger Assay for Anabolic and Androgenic Activity
This assay is a standardized method for differentiating between anabolic and androgenic effects of a substance.
-
Animal Model: Peripubertal male rats (e.g., Wistar or Sprague-Dawley strains) are castrated to minimize the influence of endogenous androgens.
-
Acclimatization: Animals are allowed a recovery and acclimatization period of 7-10 days post-castration.
-
Grouping and Dosing:
-
Vehicle Control: Castrated rats receiving the vehicle (e.g., corn oil).
-
Testosterone Propionate (Positive Control): Castrated rats receiving a reference androgen.
-
Test Substance Groups: Castrated rats receiving at least three different dose levels of the test compound (e.g., this compound).
-
-
Administration: The test substance is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Endpoint Measurement: On day 11, the animals are euthanized, and the following tissues are weighed:
-
Anabolic indicators: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.
-
-
Data Analysis: The weights of the respective tissues are compared between the test groups and the control groups. An anabolic/androgenic ratio can be calculated to determine the selectivity of the compound.
Experimental Workflow for Anabolic Assessment
Experimental workflow for in vivo anabolic assessment.
Signaling Pathways
The anabolic effects of phytoecdysteroids like 20-hydroxyecdysone are believed to be mediated through signaling pathways that are distinct from the classical androgen receptor pathway utilized by anabolic steroids. The primary proposed mechanism involves the activation of the PI3K/Akt signaling cascade.
Phytoecdysteroid-Induced Anabolic Signaling
Phytoecdysteroids are thought to bind to a G-protein coupled receptor on the cell surface, initiating a cascade that leads to the activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Akt is a crucial node in the signaling network that promotes muscle protein synthesis and inhibits protein degradation. It achieves this by activating downstream targets such as the mammalian target of rapamycin (B549165) (mTOR) and inhibiting catabolic transcription factors like FoxO.
Proposed anabolic signaling pathway of phytoecdysteroids.
Conclusion
While this compound belongs to a class of compounds with demonstrated anabolic potential, there is a clear lack of in vivo experimental data to validate its efficacy. In contrast, 20-hydroxyecdysone has been shown to be a potent anabolic agent in rodent models, acting through the PI3K/Akt signaling pathway without the androgenic side effects associated with traditional anabolic steroids. For researchers and drug development professionals, 20-hydroxyecdysone serves as the current gold standard for comparison within the phytoecdysteroid class. Future in vivo studies on this compound, following established protocols such as the Hershberger assay, are necessary to determine its anabolic potential and its viability as a therapeutic agent for muscle growth and maintenance. Until such data becomes available, its anabolic effects in vivo remain speculative.
References
Comparative analysis of 25R-Inokosterone and 20-hydroxyecdysone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent phytoecdysteroids: 25R-Inokosterone and 20-Hydroxyecdysone (B1671079). The information presented is based on available scientific literature and is intended to be an objective resource for research and development purposes.
Structural and Physicochemical Properties
This compound and 20-Hydroxyecdysone (also known as ecdysterone or β-ecdysone) are naturally occurring steroid hormones found in insects and various plant species. They share a common cholestane (B1235564) skeleton and are characterized by multiple hydroxyl groups, contributing to their relatively high polarity. The key structural difference lies in the stereochemistry at the C25 position of the side chain.
| Property | This compound | 20-Hydroxyecdysone |
| IUPAC Name | (2β,3β,5β,14α,20R,22R)-2,3,14,20,22,25-Hexahydroxy-5β-cholest-7-en-6-one | (2β,3β,5β,14α,20R,22R)-2,3,14,20,22,25-Hexahydroxy-5β-cholest-7-en-6-one |
| Molecular Formula | C₂₇H₄₄O₇ | C₂₇H₄₄O₇ |
| Molecular Weight | 480.6 g/mol | 480.6 g/mol |
| CAS Number | 19682-38-3 | 5289-74-7 |
| Key Structural Feature | R-configuration at the C25 position of the side chain. | S-configuration at the C25 position of the side chain. |
| Source | Isolated from plants such as Achyranthes Radix.[1][2] | Widely distributed in insects and plants like Cyanotis vaga.[3] |
Biosynthesis
Both this compound and 20-Hydroxyecdysone are synthesized in plants from cholesterol through a series of hydroxylation steps catalyzed by cytochrome P450 enzymes. The biosynthetic pathway for 20-hydroxyecdysone is well-characterized and involves the conversion of cholesterol to ecdysone (B1671078), which is then hydroxylated at the C20 position to yield the active hormone.[4] It is understood that the hydroxylation of the side chain of phytoecdysones occurs after the formation of the A-B ring system.[5] Inokosterone is also derived from this pathway, with the stereospecific hydroxylation at C25 determining the final epimer.[5]
Physiological Functions and Bioactivity: A Comparative Overview
While both compounds are classified as ecdysteroids and are known to interact with the ecdysone receptor (EcR), a nuclear receptor that regulates gene expression, the majority of published research has focused on 20-hydroxyecdysone.[6][7]
20-Hydroxyecdysone (20E) is the principal molting hormone in arthropods, controlling key developmental processes like metamorphosis and reproduction.[3] In mammals, 20E has been shown to exhibit a range of beneficial effects, including anabolic and anti-diabetic properties, without the androgenic side effects associated with traditional anabolic steroids.[6] It is reported to increase protein synthesis in skeletal muscle.[8]
This compound is also recognized as a phytoecdysone with insect molting hormone activity.[9] However, detailed, direct comparative studies on its bioactivity relative to 20-hydroxyecdysone are limited in the currently available public literature. It is often found alongside 20-hydroxyecdysone in plant extracts.[1] One study on the antifungal properties of phytosterones investigated this compound, its 25S-epimer, and 20-hydroxyecdysone, both individually and as a mixture.[10]
Due to the scarcity of direct comparative quantitative data, a side-by-side comparison of potency (e.g., EC₅₀ values for receptor binding) is not feasible at this time. However, both are considered agonists of the ecdysone receptor.[6]
Signaling Pathways
The primary signaling pathway for ecdysteroids in insects involves the activation of the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR). This complex then binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of target genes.[7][9]
In mammals, the mechanism of action of 20-hydroxyecdysone is still under investigation. While mammals do not have an EcR, some studies suggest that 20E may exert its effects through pathways involving the estrogen receptor beta (ERβ) and the Mas1 receptor, a component of the renin-angiotensin system.[6]
The specific signaling pathways activated by This compound in mammals have not been extensively elucidated in the available literature. Given its structural similarity to 20E and its classification as an ecdysteroid, it is plausible that it may interact with similar pathways, but this requires further experimental validation.
References
- 1. A Phase 1 study for safety and pharmacokinetics of BIO101 (20‐hydroxyecdysone) in healthy young and older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biophytis.com [biophytis.com]
- 4. Evaluation of ecdysteroid antisera for a competitive enzyme immunoassay and of extraction procedures for the measurement of mosquito ecdysteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-binding pocket of the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 8. HPLC analysis of ecdysteroids in plant extracts using superheated deuterium oxide with multiple on-line spectroscopic analysis (UV, IR, 1H NMR, and MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Six-week improvements in muscle mass and strength during androgen therapy in older men - PubMed [pubmed.ncbi.nlm.nih.gov]
25R-Inokosterone vs. Synthetic Anabolic Steroids: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for potent anabolic agents with favorable safety profiles is a cornerstone of research in muscle physiology, aging, and disease. While synthetic anabolic-androgenic steroids (AAS) have long been the benchmark for muscle growth, their clinical utility is often hampered by a range of adverse effects. This has led to the investigation of alternative compounds, among which phytoecdysteroids, such as 25R-Inokosterone, have garnered significant interest. This guide provides an objective comparison of the efficacy of this compound and synthetic anabolic steroids, supported by experimental data, detailed methodologies, and visualizations of their distinct signaling pathways.
Data Presentation: Efficacy Comparison
The following tables summarize quantitative data from in vivo and in vitro studies, offering a direct comparison of the anabolic effects of ecdysterone (a prominent phytoecdysteroid closely related to this compound) and various synthetic anabolic steroids.
Table 1: In Vivo Anabolic Effects on Rat Soleus Muscle Fiber Size
| Compound | Dose | Duration | Change in Muscle Fiber Size vs. Control | Reference |
| Ecdysterone | 5 mg/kg body weight | 21 days | Stronger hypertrophic effect than Metandienone, Estradienedione, and SARM S 1 | [1][2] |
| Metandienone (Dianabol) | 5 mg/kg body weight | 21 days | Significant hypertrophic effect | [1][2] |
| Estradienedione (Trenbolox) | 5 mg/kg body weight | 21 days | Significant hypertrophic effect | [1][2] |
| SARM S 1 | 5 mg/kg body weight | 21 days | Significant hypertrophic effect | [1][2] |
Table 2: In Vitro Anabolic Effects on C2C12 Myotube Diameter
| Compound | Concentration | Duration | Change in Myotube Diameter vs. Control | Reference |
| Ecdysterone | 1 µM | Not Specified | Significant increase, comparable to Dihydrotestosterone and IGF-1 | [1][2] |
| Dihydrotestosterone (DHT) | 1 µM | Not Specified | Significant increase | [1][2] |
| IGF-1 | 1.3 nM | Not Specified | Significant increase | [1][2] |
Experimental Protocols
In Vivo Assessment of Anabolic Activity in Rats
A frequently cited method for evaluating the in vivo anabolic effects of these compounds involves the administration to rats, followed by the analysis of skeletal muscle.[1][2]
Experimental Workflow:
In vivo experimental workflow for assessing anabolic activity.
Methodology:
-
Animal Model: Male Wistar rats are commonly used. They are housed under controlled conditions with ad libitum access to food and water.
-
Treatment Groups: Animals are divided into several groups: a control group receiving a vehicle, and treatment groups receiving the test compounds (e.g., ecdysterone, metandienone, estradienedione) at a specified dose (e.g., 5 mg/kg body weight) for a defined period (e.g., 21 days).[1][2]
-
Muscle Collection: Following the treatment period, the animals are euthanized, and specific muscles, such as the soleus, are carefully dissected.
-
Histological Analysis: The muscle samples are frozen in isopentane (B150273) cooled by liquid nitrogen. Cross-sections of the muscle fibers are then cut using a cryostat and stained (e.g., with hematoxylin (B73222) and eosin) to visualize the fiber outlines.
-
Data Acquisition and Analysis: Digital images of the stained muscle sections are captured using a microscope. Image analysis software is then used to measure the cross-sectional area (CSA) of individual muscle fibers. The average CSA for each group is calculated and statistically compared.[3][4]
In Vitro C2C12 Myotube Hypertrophy Assay
The C2C12 mouse myoblast cell line is a widely accepted in vitro model to study myogenesis and muscle hypertrophy.
Experimental Workflow:
In vitro C2C12 myotube hypertrophy assay workflow.
Methodology:
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach confluence. To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).[5][6][7]
-
Treatment: Once myotubes have formed, they are treated with the test compounds (e.g., 1 µM ecdysterone, 1 µM DHT) or a vehicle control for a specified duration.[1][2]
-
Image Acquisition: After treatment, the myotubes are fixed and images are captured using a phase-contrast microscope.
-
Myotube Diameter Measurement: The diameter of a significant number of myotubes from each treatment group is measured at multiple points along their length using image analysis software.
-
Data Analysis: The average myotube diameter for each group is calculated and statistically compared to the control group to determine the hypertrophic effect of the compounds.
Signaling Pathways
The anabolic effects of this compound and synthetic anabolic steroids are mediated through distinct signaling pathways.
This compound Signaling Pathway
Evidence suggests that the anabolic effects of ecdysteroids like this compound are not mediated by the androgen receptor, but rather through the estrogen receptor beta (ERβ).[8] This interaction is thought to activate downstream signaling cascades, including the PI3K/Akt pathway, which is a central regulator of muscle protein synthesis and hypertrophy.[9][10]
Signaling pathway of this compound in muscle cells.
Synthetic Anabolic Steroids Signaling Pathways
Synthetic anabolic steroids exert their effects through both genomic and non-genomic pathways.
Genomic Pathway: The classical mechanism involves the binding of the steroid to the androgen receptor (AR) in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes involved in muscle protein synthesis.[11]
Genomic signaling pathway of synthetic anabolic steroids.
Non-Genomic Pathway: More rapid effects of synthetic anabolic steroids are mediated through non-genomic pathways. This can involve the binding of the steroid to a membrane-associated androgen receptor, leading to the activation of second messenger systems, such as increased intracellular calcium, and the activation of various protein kinases like PI3K/Akt and MAPK.[12][13][14][15] These pathways can also contribute to increased protein synthesis and muscle growth.
Non-genomic signaling pathway of synthetic anabolic steroids.
Conclusion
The available experimental data suggests that this compound and related phytoecdysteroids exhibit potent anabolic activity, comparable and in some cases superior to certain synthetic anabolic steroids in preclinical models.[1][2] A key differentiator lies in their mechanisms of action. Synthetic anabolic steroids primarily act through the androgen receptor, leading to both desired anabolic effects and undesirable androgenic side effects. In contrast, this compound appears to exert its anabolic effects through the estrogen receptor beta, a pathway that may offer a more favorable safety profile.[8]
For researchers and professionals in drug development, this compound represents a promising lead compound for the development of novel anabolic agents. Further research is warranted to fully elucidate its efficacy and safety in human subjects and to explore its therapeutic potential for conditions associated with muscle wasting.
References
- 1. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecdysteroids: A novel class of anabolic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4.10. Measurement of Skeletal Muscle Fiber Cross-Sectional Area [bio-protocol.org]
- 5. encodeproject.org [encodeproject.org]
- 6. Cell Culture Academy [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen receptor beta is involved in skeletal muscle hypertrophy induced by the phytoecdysteroid ecdysterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. swolverine.com [swolverine.com]
- 10. swolverine.com [swolverine.com]
- 11. The Androgen Hormone-Induced Increase in Androgen Receptor Protein Expression Is Caused by the Autoinduction of the Androgen Receptor Translational Activity [mdpi.com]
- 12. "Evidence for a non-genomic action of testosterone in skeletal muscle w" by J R Dent, D K Fletcher et al. [ro.ecu.edu.au]
- 13. Evidence for a Non-Genomic Action of Testosterone in Skeletal Muscle Which may Improve Athletic Performance: Implications for the Female Athlete - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Potential Cross-Reactivity of 25R-Inokosterone in Steroid Hormone Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide addresses the potential for the phytoecdysteroid 25R-Inokosterone to exhibit cross-reactivity in common steroid hormone immunoassays, such as those for testosterone (B1683101), estradiol (B170435), and cortisol. A comprehensive review of publicly available scientific literature and commercial assay data reveals a critical knowledge gap: there is currently no direct experimental data quantifying the cross-reactivity of this compound in these assays.
Consequently, this document provides a theoretical assessment based on structural comparisons between this compound and key mammalian steroid hormones. It also serves as a practical guide to understanding and identifying potential cross-reactivity, offering detailed protocols for standard immunoassays and visual representations of relevant biological pathways. Researchers using steroid hormone immunoassays in the presence of this compound or structurally similar compounds should exercise caution and consider validation studies to ensure assay specificity.
The Challenge of Immunoassay Cross-Reactivity
The degree of cross-reactivity is dependent on the specificity of the antibody and the structural similarity between the target hormone and the interfering compound. Even minor differences in molecular structure can significantly impact antibody binding.
Structural Comparison: this compound vs. Mammalian Steroids
To assess the theoretical potential for cross-reactivity, a comparison of the chemical structures of this compound, testosterone, estradiol, and cortisol is necessary.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Core Structure | Key Distinguishing Features |
| This compound | C₂₇H₄₄O₇ | 480.6 | Cyclopentanoperhydrophenanthrene | Polyhydroxylated side chain at C17; multiple hydroxyl groups on the steroid nucleus.[2][3] |
| Testosterone | C₁₉H₂₈O₂ | 288.4 | Cyclopentanoperhydrophenanthrene | 17β-hydroxyl group; 3-keto group; double bond in the A ring.[4][5][6] |
| Estradiol | C₁₈H₂₄O₂ | 272.4 | Cyclopentanoperhydrophenanthrene | Aromatic A ring with a 3-hydroxyl group; 17β-hydroxyl group.[7][8][9] |
| Cortisol | C₂₁H₃₀O₅ | 362.5 | Cyclopentanoperhydrophenanthrene | 11β, 17α, and 21-hydroxyl groups; 3 and 20-keto groups; double bond in the A ring.[10][11] |
Structural Analysis:
While all four compounds share the core cyclopentanoperhydrophenanthrene steroid nucleus, there are substantial differences. This compound, an ecdysteroid, possesses a significantly larger and more polar side chain at the C17 position compared to testosterone, estradiol, and cortisol.[2][3] Additionally, the hydroxylation pattern of the steroid nucleus in this compound is distinct from the mammalian hormones.
These structural differences, particularly the bulky and polar side chain, make significant cross-reactivity in highly specific immunoassays for testosterone, estradiol, and cortisol theoretically less likely. However, without experimental data, this remains a hypothesis. Some research suggests that despite structural differences, ecdysteroids can exert effects in vertebrates, though they do not typically bind to cytosolic steroid receptors.[12][13][14] The antibodies used in immunoassays are highly specific, but the potential for some degree of binding cannot be entirely ruled out without empirical testing.
Illustrative Cross-Reactivity Data for Other Steroids
To provide context, the following table presents documented cross-reactivity data for various steroids in commercially available immunoassays. This illustrates how structural similarity to the target analyte generally correlates with the degree of interference.
| Assay Target | Compound Tested | % Cross-Reactivity | Reference |
| Testosterone | 5α-Dihydrotestosterone | 0.8% | [15] |
| Androstenedione | 0.9% | [15] | |
| 19-Nortestosterone | 3.3% | [15] | |
| Cortisol | < 0.1% | [15] | |
| Cortisol | Prednisolone | 55% (Siemens ADVIA Centaur) | [16] |
| 6% (Roche Gen II) | [16] | ||
| Dexamethasone | Low/Negligible | [2] | |
| Aldosterone | Low/Negligible | [2] |
Experimental Protocols
For laboratories needing to validate the specificity of their steroid hormone immunoassays or to test for potential cross-reactivity from compounds like this compound, the following generalized protocols for competitive ELISA and RIA are provided.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Steroid Hormones
This protocol describes a typical competitive ELISA for quantifying a steroid hormone (e.g., testosterone) in a sample.[17][18]
Caption: A generalized workflow for a competitive ELISA.
Methodology:
-
Plate Coating: Microtiter plate wells are coated with a secondary antibody (e.g., donkey anti-sheep IgG).
-
Reagent Preparation: Prepare a standard curve using known concentrations of the target hormone. Dilute samples as required.
-
Competitive Reaction: Add the standard or sample, a specific primary antibody against the target hormone, and a fixed amount of enzyme-conjugated hormone (e.g., testosterone-HRP) to the wells.
-
Incubation: Incubate the plate to allow the free hormone from the sample and the enzyme-conjugated hormone to compete for binding to the primary antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, leading to color development.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of the hormone in the sample.
-
Calculation: Calculate the hormone concentration in the samples by comparing their absorbance to the standard curve.
Radioimmunoassay (RIA) for Cortisol
This protocol outlines a general procedure for a competitive RIA to measure cortisol.[19][20][21][22]
Caption: A generalized workflow for a competitive RIA.
Methodology:
-
Reagent Preparation: Prepare a standard curve with known concentrations of cortisol.
-
Competitive Reaction: Pipette standards, controls, and samples into antibody-coated tubes.
-
Tracer Addition: Add a fixed amount of ¹²⁵I-labeled cortisol to each tube.
-
Incubation: Incubate the tubes to allow the unlabeled cortisol in the sample and the ¹²⁵I-labeled cortisol to compete for binding sites on the antibody-coated tubes.
-
Separation: Aspirate the liquid from the tubes and wash to remove unbound labeled and unlabeled cortisol.
-
Data Acquisition: Measure the radioactivity in each tube using a gamma counter. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled cortisol in the sample.
-
Calculation: Determine the cortisol concentration in the samples by comparing their counts to the standard curve.
Relevant Signaling Pathways
Understanding the signaling pathways of the hormones being assayed is crucial for interpreting the biological implications of accurate measurement.
Testosterone Signaling Pathway
Testosterone primarily signals through the androgen receptor (AR).
Caption: A simplified diagram of the testosterone signaling pathway.
Testosterone diffuses into the cell and binds to the androgen receptor, which then translocates to the nucleus to regulate gene expression.[23][24][25]
Estradiol Signaling Pathway
Estradiol signals through estrogen receptors (ERα and ERβ).
Caption: A simplified diagram of the estradiol signaling pathway.
Estradiol binds to its receptor, which dimerizes and moves to the nucleus to bind to estrogen response elements on DNA, thereby modulating gene transcription.[15][16][26][27]
Cortisol Signaling Pathway
Cortisol, a glucocorticoid, signals through the glucocorticoid receptor (GR).
Caption: A simplified diagram of the cortisol signaling pathway.
Cortisol enters the cell and binds to the glucocorticoid receptor, which then translocates to the nucleus to regulate the expression of target genes.[28][29]
Conclusion and Recommendations
There is no available experimental data on the cross-reactivity of this compound in steroid hormone immunoassays. Based on a structural comparison, the likelihood of significant cross-reactivity may be low, but this cannot be confirmed without empirical evidence.
Recommendations:
-
Assume Nothing: Researchers should not assume a lack of cross-reactivity for any compound not explicitly tested by the assay manufacturer.
-
Validation is Key: If this compound or similar phytoecdysteroids are present in samples, it is imperative to perform validation studies. This can include spike and recovery experiments and parallelism assessments to check for interference.
-
Alternative Methods: When immunoassay specificity is in doubt, consider using a more specific method for steroid hormone quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is less prone to cross-reactivity issues.
-
Data Sharing: Researchers who generate cross-reactivity data for this compound or other novel compounds are encouraged to publish their findings to fill the existing knowledge gap.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C27H44O7 | CID 127256190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Testosterone Molecular Model Kit, Assembled [indigoinstruments.com]
- 5. Testosterone | C19H28O2 | CID 6013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Testosterone [webbook.nist.gov]
- 7. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Estradiol [webbook.nist.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cortisol - Wikipedia [en.wikipedia.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Phytoecdysteroids and anabolic-androgenic steroids - Structure and effects on humans - Repository of the Academy's Library [real.mtak.hu]
- 14. Phytoecdysteroids and vitamin D analogues--similarities in structure and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. signosisinc.com [signosisinc.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. A simple radioimmunoassay for plasma cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Assay of cortisol with a radioimmunoassay method calibrated by isotope dilution-mass spectrometry. A Nordic collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ibl-america.com [ibl-america.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of 25R-Inokosterone to the Ecdysone Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of ecdysteroids and other ligands to the Ecdysone (B1671078) Receptor (EcR), the primary receptor for the molting hormones in arthropods. While direct quantitative binding affinity data for 25R-Inokosterone is not extensively available in public literature, this document compiles data for structurally similar and commonly studied ecdysteroids to provide a robust framework for understanding its potential interaction with the EcR. The information presented herein is supported by established experimental protocols and visual diagrams to facilitate a deeper understanding of the underlying molecular mechanisms.
Comparative Binding Affinity of Ecdysone Receptor Ligands
The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. For ecdysteroids, this affinity for the Ecdysone Receptor (EcR), in its heterodimeric form with the Ultraspiracle protein (USP), dictates the potency of the hormonal response. The following table summarizes the binding affinities (expressed as dissociation constant, Kd, or half-maximal inhibitory concentration, IC50) of several key ecdysteroids and non-steroidal agonists for the EcR/USP complex. Lower values indicate a higher binding affinity.
| Compound | Receptor Source | Assay Type | Binding Affinity (nM) | Reference |
| Ponasterone A | Chilo suppressalis (in vitro translated) | Radioligand Binding Assay | K_d_ = 1.2 | [1] |
| Americamysis bahia (recombinant) | Competitive Binding Assay | IC_50_ = 1.2 | [2] | |
| Muristerone A | Americamysis bahia (recombinant) | Competitive Binding Assay | IC_50_ = 1.9 | [2] |
| 20-Hydroxyecdysone (20E) | Americamysis bahia (recombinant) | Competitive Binding Assay | IC_50_ = 35 | [2] |
| α-Ecdysone | Americamysis bahia (recombinant) | Competitive Binding Assay | IC_50_ = 1200 | [2] |
| Tebufenozide (non-steroidal) | Plutella xylostella (recombinant) | Competitive Binding Assay | IC_50_ = 80.58 | |
| Chromafenozide (non-steroidal) | Americamysis bahia (recombinant) | Competitive Binding Assay | IC_50_ > 1.0 x 10^5 | [2] |
| Inokosterone (B78545) | Not specified | Transactivation Assay | Inactive or very weakly active at 10^-4 M | [3] |
Note on this compound: Direct competitive binding assay data for this compound is scarce. However, its structural similarity to other active ecdysteroids suggests it likely possesses a significant binding affinity for the EcR. One study indicated that inokosterone showed weak to no activity in a specific cell-based transactivation assay, which measures the functional response rather than direct binding.[3] It is important to note that the lack of a transcriptional response in a particular assay does not definitively rule out binding to the receptor.
Experimental Protocols: Determining Binding Affinity
The quantitative data presented above is typically obtained through competitive binding assays. This method is a robust and widely used technique to determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Competitive Radioligand Binding Assay Protocol
This protocol outlines the general steps for a competitive radioligand binding assay to determine the IC50 value of a test compound (e.g., this compound) for the Ecdysone Receptor.
1. Preparation of Materials:
- Receptor Source: Purified recombinant EcR/USP heterodimer. The ligand-binding domains (LBDs) of both proteins are often expressed and purified for these assays.
- Radioligand: A high-affinity ecdysteroid labeled with a radioisotope, typically [³H]Ponasterone A.
- Test Compound: Unlabeled this compound and other competitor ligands.
- Assay Buffer: A suitable buffer to maintain the stability and activity of the receptor, for example, a Tris-HCl based buffer.
- Filtration System: A system to separate the receptor-bound radioligand from the unbound radioligand, such as a glass fiber filter manifold.
- Scintillation Counter: To measure the radioactivity on the filters.
2. Assay Procedure:
- Incubation: A constant concentration of the purified EcR/USP heterodimer and the radioligand ([³H]Ponasterone A) are incubated in the assay buffer.
- Competition: A range of concentrations of the unlabeled test compound (this compound) is added to the incubation mixture. A control group with no test compound is included to determine the maximum binding of the radioligand. A non-specific binding control is also included, which contains a high concentration of an unlabeled ligand to saturate all specific binding sites.
- Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.
- Separation: The incubation mixture is rapidly filtered through the glass fiber filters. The filters trap the receptor-ligand complexes, while the unbound ligand passes through.
- Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.
3. Data Analysis:
- The amount of radioligand bound to the receptor is plotted against the concentration of the unlabeled test compound.
- The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- The dissociation constant (Kd) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the radioligand is known.
Visualizing the Molecular Interactions
To better understand the processes described, the following diagrams illustrate the Ecdysone Receptor signaling pathway and the workflow of a competitive binding assay.
Caption: Ecdysone Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Conclusion
The Ecdysone Receptor is a well-established target for a variety of steroidal and non-steroidal compounds. While direct binding data for this compound is limited, the available information on related ecdysteroids provides a strong indication of its potential as a high-affinity ligand for the EcR/USP heterodimer. The comparative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers investigating the biological activity of this compound and other ecdysteroids, and for professionals involved in the development of novel insecticides or therapeutic agents targeting this crucial signaling pathway. Further direct binding studies on this compound are warranted to definitively characterize its interaction with the Ecdysone Receptor.
References
- 1. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Phytoecdysteroid Effects on Different Cancer Cell Lines: A Focus on Breast Cancer with Insights into Liver and Leukemia Cells
A comprehensive analysis of the available experimental data on the effects of phytoecdysteroids, particularly 20-hydroxyecdysone (B1671079) (a compound closely related to 25R-Inokosterone), on various cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their anti-proliferative and apoptotic effects, alongside detailed experimental protocols and pathway visualizations.
Comparative Effects on Cell Viability
The anti-proliferative effects of phytoecdysteroids have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. While specific IC50 values for this compound are not available, studies on related compounds provide valuable insights. For instance, ecdysterone has been shown to suppress the proliferation of a panel of breast cancer cell lines.[5][6] Phytoecdysteroids have also been reported to exhibit cytotoxic activity against human hepatoma cells.[7]
| Cell Line | Cancer Type | Compound | IC50 Value | Reference |
| MCF-7 | Breast Adenocarcinoma | Ecdysterone | Data on dose-dependent inhibition of proliferation is available, but a specific IC50 value is not provided in the referenced study.[5][6] | [5][6] |
| MDA-MB-231 | Breast Adenocarcinoma | Ecdysterone | Data on dose-dependent inhibition of proliferation is available, but a specific IC50 value is not provided in the referenced study.[5][6] | [5][6] |
| MDA-MB-468 | Breast Adenocarcinoma | Ecdysterone | Data on dose-dependent inhibition of proliferation is available, but a specific IC50 value is not provided in the referenced study.[5][6] | [5][6] |
| HepG2 | Hepatocellular Carcinoma | Phytoecdysteroids | General cytotoxic activity reported, but specific IC50 values for inokosterone (B78545) or ecdysterone are not available in the provided search results.[7] | [7] |
| K562 | Chronic Myeloid Leukemia | Virosecurinine (for comparison) | 32.984 µM (after 48h) | [8] |
| HL-60 | Acute Promyelocytic Leukemia | Phaseolotoxin (for comparison) | 2.1 +/- 1.0 µM (after 4 days) | [9] |
Table 1: Comparative cytotoxic effects of phytoecdysteroids and other compounds on various cancer cell lines. Please note that the data for K562 and HL-60 cells are for different compounds and are included for comparative context of typical IC50 values in these cell lines.
Induction of Apoptosis and Cell Cycle Arrest
Phytoecdysteroids are known to induce apoptosis (programmed cell death) in cancer cells, a key mechanism of their anti-cancer activity.[1] This often involves the modulation of key regulatory proteins and alterations in the cell cycle.
Breast Cancer Cell Lines (MCF-7, MDA-MB-231, MDA-MB-468)
Treatment with ecdysterone has been shown to induce cell cycle arrest and apoptosis in breast cancer cells.[5][6]
-
Cell Cycle Analysis: Flow cytometry analysis revealed that ecdysterone treatment leads to alterations in the cell cycle distribution in MCF-7, MDA-MB-231, and MDA-MB-468 cells.[6]
-
Apoptosis Induction: Annexin V-FITC/Propidium Iodide (PI) staining has demonstrated an increase in the apoptotic cell population in these breast cancer cell lines following ecdysterone treatment.[6]
| Cell Line | Treatment | Observation | Reference |
| MCF-7 | Ecdysterone (0-750 µM, 48h) | Altered cell cycle profile and induction of apoptosis.[6] | [6] |
| MDA-MB-231 | Ecdysterone (0-750 µM, 48h) | Altered cell cycle profile and induction of apoptosis.[6] | [6] |
| MDA-MB-468 | Ecdysterone (0-750 µM, 48h) | Altered cell cycle profile and induction of apoptosis.[6] | [6] |
Table 2: Effects of Ecdysterone on Cell Cycle and Apoptosis in Breast Cancer Cell Lines.
Liver Cancer Cell Line (HepG2)
While direct evidence for this compound is lacking, other studies on HepG2 cells indicate that apoptosis can be induced through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of the mitochondrial pathway.[10] The expression of apoptosis-related proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) are key indicators.
Leukemia Cell Lines (K562, HL-60)
Studies on leukemia cell lines have shown that various compounds can induce apoptosis by modulating the expression of Bcl-2 family proteins.[10][11][12][13][14] For instance, in K562 cells, treatment with certain agents can down-regulate Bcl-2 and up-regulate Bax expression.[15]
Signaling Pathways Modulated by Phytoecdysteroids
The anticancer effects of phytoecdysteroids are mediated through the modulation of various signaling pathways.
Proposed General Mechanism of Phytoecdysteroid-Induced Apoptosis
Phytoecdysteroids are thought to induce apoptosis through the mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.[1]
Caption: Proposed mitochondrial apoptotic pathway induced by phytoecdysteroids.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[10][12][13][16][17][18] Some studies suggest that certain anticancer agents exert their effects by inhibiting the mTOR pathway. For example, virosecurinine has been shown to downregulate the expression of mTOR in K562 leukemia cells.[8]
Caption: Simplified overview of the mTOR signaling pathway and its inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
While direct comparative data for this compound across different cancer cell lines remains to be established, the available evidence on related phytoecdysteroids, particularly ecdysterone, demonstrates significant anti-proliferative and pro-apoptotic effects in breast cancer cells. The general cytotoxic activity of phytoecdysteroids against hepatoma cells suggests a potential for similar effects in liver cancer. Further research is warranted to elucidate the specific effects and mechanisms of action of this compound on a broader range of cancer cell lines, including those of hepatic and leukemic origin, to fully assess its therapeutic potential. The signaling pathways involved, likely centering on the mitochondrial apoptotic pathway and potentially the mTOR pathway, represent key areas for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of human chronic myeloid leukemia K562 cell apoptosis by virosecurinine and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Hepatocellular Carcinoma (HepG2) Activities of Monoterpene Hydroxy Lactones Isolated from the Marine Microalga Tisochrysis Lutea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 20-Hydroxyecdysone Confers Antioxidant and Antineoplastic Properties in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. k562 cells ic50: Topics by Science.gov [science.gov]
- 10. Amount of spontaneous apoptosis detected by Bax/Bcl-2 ratio predicts outcome in acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bax, Bcl-2, and Bax/Bcl-2 as prognostic markers in acute myeloid leukemia: are we ready for Bcl-2-directed therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of BCL2, BAX, and ABCB1 gene expression on prognosis of adult de novo acute myeloid leukemia with normal karyotype patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bcl-2/Bax ratios in chronic lymphocytic leukaemia and their correlation with in vitro apoptosis and clinical resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of K562 cells with 1,25-dihydroxyvitamin D3 induces distinct alterations in the expression of apoptosis-related genes BCL2, BAX, BCLXL, and p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The specific inhibition of HepG2 cells proliferation by apoptosis induced by gabexate mesilate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 25R-Inokosterone
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory chemicals. This guide provides essential safety and logistical information for the proper disposal of 25R-Inokosterone, a member of the ecdysteroid family of compounds. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Core Principles of Chemical Waste Management
The disposal of this compound, like any laboratory chemical, is governed by a hierarchy of controls and regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility.[1][2] Research institutions are required to have established Environmental Health and Safety (EHS) programs to manage chemical waste in compliance with federal, state, and local regulations.[1][3][4]
Key tenets of responsible chemical disposal include:
-
Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by ordering appropriate quantities of chemicals and modifying experiments to reduce waste volume.[3][4][5]
-
Segregation: Incompatible chemicals should never be mixed in the same waste container to prevent dangerous reactions.[1][5]
-
Proper Labeling and Storage: All chemical waste containers must be clearly labeled with their contents and associated hazards.[1][4] They should be stored in designated satellite accumulation areas within the laboratory.[4]
-
Use of Institutional EHS Programs: The vast majority of chemical waste generated in a laboratory setting must be disposed of through the institution's EHS hazardous waste program.[1][3] It is crucial to never dispose of chemical waste down the sanitary sewer or in the regular trash unless specifically permitted by EHS for non-hazardous materials.[1][3][6]
Disposal Procedures for this compound
While a specific Safety Data Sheet (SDS) for this compound was not identified, an SDS for its stereoisomer, 25S-Inokosterone, provides relevant guidance. Due to their structural similarity, their disposal requirements are expected to be analogous.
The primary recommended disposal method for 25S-Inokosterone is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[7] Under no circumstances should this compound be discharged into sewer systems. [7]
Step-by-Step Disposal Protocol:
-
Collection: Collect waste this compound, including any contaminated materials (e.g., gloves, weighing paper), in a designated and compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list "this compound" as the content. Include the date of waste generation and the principal investigator's name and contact information.[1]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][4]
Disposal of Empty Containers:
Containers that have held this compound should be managed as follows:
-
The container should be triple-rinsed with a suitable solvent capable of removing the residue.[3][5]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste along with the this compound waste.[3][5]
-
After triple-rinsing, the original labels on the container should be defaced or removed.[3]
-
The clean, empty container can then typically be disposed of in the regular trash or recycled, in accordance with institutional policies.[3][7]
Quantitative Data Summary
| Data Point | Value | Source |
| Recommended Disposal Method | Licensed chemical destruction plant or controlled incineration. | Safety Data Sheet for 25S-Inokosterone[7] |
| Prohibited Disposal Routes | Do not discharge to sewer systems. Do not dispose of in regular trash (unless the container is properly triple-rinsed). | General laboratory safety guidelines[1][3][6][7] |
| Container Rinsing | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | General laboratory safety guidelines[3][5] |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes are not provided in standard safety literature. The accepted and regulated procedure is to transfer the chemical waste to a specialized, licensed facility for destruction. Any in-lab treatment of chemical waste must be part of a documented experimental procedure and approved by the institution's EHS department.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 25R-Inokosterone
Essential Safety and Handling Guide for 25R-Inokosterone
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the limited availability of specific safety data for this compound, a cautious approach, treating it as a substance with unknown toxicity, is paramount. The following procedures are based on best practices for handling research chemicals and data extrapolated from the safety data sheet of its stereoisomer, 25S-Inokosterone.
Physicochemical and Hazard Information
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₄O₇ | PubChem[1] |
| Molecular Weight | 480.6 g/mol | PubChem[1] |
| Physical State | Solid (Assumed) | General Chemical Knowledge |
| Hazards | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] Handle as a potentially hazardous substance. | General Chemical Safety |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[3] Wash and dry hands after removing gloves.[4] |
| Eye Protection | Safety glasses with side shields or goggles | Should be worn at all times in the laboratory.[5][6] In case of splashing, use safety goggles. |
| Body Protection | Laboratory coat or chemical-resistant suit | A lab coat should be worn to protect street clothing. For larger quantities or when generating dust, a disposable chemical-resistant suit (e.g., Tyvek) is recommended.[5] |
| Respiratory Protection | Fume hood or respirator | Handle solid this compound in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a respirator with an appropriate particulate filter should be used. |
Donning and Doffing PPE Workflow
Operational and Disposal Plans
Handling and Storage
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Avoiding Dust Formation : Take care to avoid the formation and dispersion of dust when handling the solid compound.[4]
-
Hygiene : Do not eat, drink, or smoke in areas where this compound is handled.[6] Wash hands thoroughly after handling.[6]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] MedChemExpress suggests storage at -20°C for one month or -80°C for six months.[7]
Spill Response
In the event of a spill, follow these steps:
-
Evacuate : Immediately evacuate the area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the further spread of the spill.
-
PPE : Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[4]
-
Clean-up :
-
For solid spills, carefully sweep or scoop the material into a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
-
Decontaminate : Clean the spill area with a suitable solvent or detergent and water.
-
Dispose : Dispose of all contaminated materials as hazardous waste.
Spill Response Workflow
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Disposal Plan
-
Waste Classification : this compound and any contaminated materials should be treated as hazardous chemical waste.
-
Containment : Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Method : Dispose of the chemical waste through a licensed professional waste disposal service.[4] Do not allow the chemical to enter drains or the environment.[4] Follow all federal, state, and local environmental regulations.
References
- 1. This compound | C27H44O7 | CID 127256190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Pesticide Protective Equipment | Ohioline [ohioline.osu.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. solutionsstores.com [solutionsstores.com]
- 6. fishersci.com [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
